Technical Documentation Center

(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine
  • CAS: 1019558-02-1

Core Science & Biosynthesis

Foundational

The Pharmacophore Paradigm: Structural and Mechanistic Role of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine in Targeted Drug Discovery

Executive Summary When investigating the "mechanism of action" of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine (CAS 1019558-02-1), it is critical to establish a fundamental paradigm in medicinal chemistry: this comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When investigating the "mechanism of action" of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine (CAS 1019558-02-1), it is critical to establish a fundamental paradigm in medicinal chemistry: this compound is not a standalone active pharmaceutical ingredient (API)[1]. Rather, it is a highly specialized, sterically hindered secondary amine building block (pharmacophore) utilized in the rational design of complex targeted therapeutics[2]. Its true mechanism of action is realized through its structural integration into larger inhibitor scaffolds, where it dictates target binding affinity, metabolic stability, and spatial geometry across multiple disease pathways, including lipid metabolism[3], epigenetics[4], and Wnt signaling[5].

This technical guide deconstructs the physicochemical causality behind this pharmacophore and provides self-validating protocols for its incorporation and evaluation in drug discovery workflows.

Structure-Activity Relationship (SAR) & Physicochemical Profile

The utility of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine stems from the synergistic effects of its two primary functional groups. As an application scientist, selecting this specific amine is a deliberate choice to overcome common pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks.

  • The 2-Fluorobenzyl Moiety: The introduction of a fluorine atom at the ortho position serves a dual purpose. First, it acts as a metabolic shield, sterically and electronically hindering cytochrome P450-mediated oxidation at the vulnerable benzylic position. Second, the highly electronegative fluorine participates in multipolar interactions and halogen bonding within the hydrophobic pockets of target proteins, anchoring the inhibitor in place.

  • The 1-Cyclopropylethyl Moiety: This group introduces a chiral center (often utilized in its enantiopure (R) or (S) configurations) and significant steric bulk. The cyclopropyl ring provides rigid conformational restriction, forcing the resulting amide into a specific 3D orientation that maximizes complementary fit within a target's active site, thereby driving exquisite kinase or transferase selectivity.

Table 1: Physicochemical Properties & Drug Design Rationale
PropertyValueRationale for Drug Design
Molecular Weight 193.26 g/mol Low MW allows for incorporation into larger scaffolds without exceeding Lipinski's Rule of 5.
cLogP (est.) ~2.8Highly lipophilic; excellent for displacing water molecules in deep hydrophobic pockets.
Hydrogen Bond Donors 1 (as amine)Converted to 0 upon amide coupling, increasing membrane permeability.
Hydrogen Bond Acceptors 1 (Fluorine)Weak acceptor; primarily utilized for halogen bonding or tuning local electronics.
Topological Polar Surface Area 12.03 ŲExceptionally low TPSA promotes high cellular permeability and blood-brain barrier (BBB) penetration.

Primary Mechanisms of Action (Target Pathways Modulated)

Once coupled to a core scaffold (typically via an amide linkage), this pharmacophore acts as the "key" that unlocks specific inhibitory mechanisms across several high-value therapeutic targets.

A. Lipid Metabolism via DGAT2 Inhibition

Diacylglycerol O-acyltransferase 2 (DGAT2) is a terminal enzyme in triglyceride synthesis and a primary target for Non-Alcoholic Steatohepatitis (NASH). Inhibitors utilizing this amine (coupled to tetrahydroindazole cores) rely on the lipophilic 2-fluorobenzyl group to penetrate the endoplasmic reticulum (ER) membrane where DGAT2 resides, directly blocking the acylation of diacylglycerol[3].

B. Epigenetic Modulation via p300/CBP HAT Inhibition

Histone Acetyltransferases (HATs) like p300/CBP regulate gene expression by acetylating histone tails. Spirocyclic HAT inhibitors incorporate this amine to occupy the acetyl-CoA binding pocket[4]. The steric bulk of the 1-cyclopropylethyl group prevents off-target binding to other epigenetic readers, effectively silencing oncogenic transcription.

C. Wnt/β-Catenin Signaling via Tankyrase Inhibition

Tankyrase 1 and 2 (TNKS1/2) are PARP enzymes that degrade Axin, a negative regulator of the Wnt pathway. When incorporated into pyrimidinone scaffolds, the amine fragment anchors the inhibitor into the induced hydrophobic pocket adjacent to the NAD+ binding site, stabilizing Axin and halting β-catenin-mediated tumor proliferation[5].

Pathway Amine Amine Pharmacophore (CAS 1019558-02-1) Scaffold Inhibitor Scaffold (e.g., Tetrahydroindazole) Amine->Scaffold Synthetic Integration Target Target Enzyme (DGAT2, p300, TNKS) Scaffold->Target Hydrophobic Binding Disease Disease Modification (NASH, Oncology) Target->Disease Pathway Inhibition

Fig 1. Integration of the amine pharmacophore into target-specific therapeutic scaffolds.

Table 2: Target Pathways Modulated by Derived Inhibitors
Target EnzymeDisease IndicationRole of the Amine PharmacophoreSource
DGAT2 NASH / Hepatic SteatosisProvides lipophilicity required to penetrate the ER membrane.US20240140938A1
p300/CBP (HAT) OncologyOccupies the acetyl-CoA pocket; chiral center dictates binding pose.WO2016044770A1
Tankyrase 1/2 Fibrosis / CancerAnchors the inhibitor in the induced pocket adjacent to the NAD+ site.WO2013012723A1
Janus Kinase (JAK) Rheumatoid ArthritisModulates basicity and enhances kinase domain hinge-binding.US9493441B2

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They address the specific chemical and biological challenges associated with this pharmacophore.

Protocol 1: Sterically Hindered Amide Coupling (Synthesis Workflow)

Causality: Standard peptide coupling reagents (e.g., EDC/HOBt) frequently fail when applied to (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine due to the severe steric hindrance imposed by the alpha-branched cyclopropyl group. HATU is mandated because its 7-azabenzotriazole leaving group is highly reactive, facilitating nucleophilic attack even by hindered secondary amines. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to prevent competition for the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid core (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the active OAt-ester.

  • Amine Addition: Add (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine (1.1 eq) slowly to the reaction mixture.

  • Self-Validation (Reaction Monitoring): At t=1 hour and t=4 hours, extract a 5 µL aliquot, quench in 50% MeCN/H2O, and analyze via LC-MS. The reaction is validated when the mass of the activated ester disappears and the target amide mass constitutes >95% of the total ion chromatogram (TIC).

  • Workup: Quench the reaction with saturated aqueous NaHCO3, extract with EtOAc (3x), wash the organic layer with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate in vacuo.

Coupling Start Carboxylic Acid Core HATU HATU Activation (Forms Active Ester) Start->HATU DIPEA, DMF Product Amide Target Compound HATU->Product Nucleophilic Attack Amine Sterically Hindered Amine (CAS 1019558-02-1) Amine->Product Addition LCMS LC-MS Validation (Self-Validating Step) Product->LCMS Reaction Monitoring

Fig 2. Self-validating HATU-mediated amide coupling workflow for sterically hindered amines.

Protocol 2: In Vitro Biochemical Validation (p300 HAT Activity Assay)

Causality: To validate that the synthesized compound successfully utilizes the amine pharmacophore to block the acetyl-CoA pocket, a fluorometric acetyltransferase assay is employed. The assay measures the production of Coenzyme A (CoASH), a byproduct of histone acetylation, using a thiol-reactive fluorophore (CPM).

Step-by-Step Methodology:

  • Preparation: Prepare assay buffer (50 mM HEPES pH 8.0, 0.1 mM EDTA, 0.01% Triton X-100).

  • Enzyme/Inhibitor Incubation: Incubate recombinant p300 catalytic domain (5 nM) with varying concentrations of the synthesized inhibitor (10-point dose-response curve, 10 µM to 0.5 nM) for 30 minutes at room temperature.

  • Reaction Initiation: Add Acetyl-CoA (10 µM) and Histone H3 peptide substrate (50 µM) to initiate the reaction. Incubate for 60 minutes at 30°C.

  • Detection: Add CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) to react with the generated CoASH.

  • Self-Validation (Controls): Read fluorescence (Ex 392 nm / Em 482 nm). The assay is self-validating if the "No Enzyme" negative control shows baseline fluorescence, and the reference compound (e.g., C646) yields an IC50 within historical ranges (approx. 1.6 µM).

References

  • Bao et al. (2024).Preparation of tetrahydroindazole derivatives as novel diacylglyceride O-acyltransferase 2 inhibitors.
  • Spirocyclic HAT Inhibitors and Methods for Their Use.
  • Novel 2-piperidin-1-yl-acetamide compounds for use as tankyrase inhibitors.
  • Acyclic cyanoethylpyrazoles as janus kinase inhibitors.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine

Authored for Researchers, Scientists, and Drug Development Professionals Abstract (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine represents a novel molecular scaffold incorporating structural motifs of significant int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine represents a novel molecular scaffold incorporating structural motifs of significant interest in modern medicinal chemistry. The presence of a cyclopropylamine moiety, a known pharmacophore in numerous bioactive agents, combined with a 2-fluorobenzyl group, suggests potential applications in the development of new therapeutic agents, particularly within neuroscience.[][2] The cyclopropyl group can enhance metabolic stability and binding affinity, while fluorine substitution is a well-established strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive framework for the synthesis, purification, and analytical characterization of this target compound. While direct experimental data for this specific molecule is not extensively available in public literature, the methodologies presented herein are grounded in established, validated chemical principles and data from closely related structural analogs. We will detail a robust synthetic pathway via reductive amination, outline a complete analytical workflow for structural verification, and discuss the scientific rationale for its potential applications in drug discovery.

Molecular Profile and Calculated Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the cornerstone of its development. This section outlines the structural identity and predicted physicochemical parameters of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine.

Chemical Structure and Nomenclature

The structure is a secondary amine featuring a chiral center at the C1 position of the ethyl group. The nitrogen atom is substituted with a 1-cyclopropylethyl group and a (2-fluorophenyl)methyl (or 2-fluorobenzyl) group.

  • IUPAC Name: N-(1-cyclopropylethyl)-1-(2-fluorophenyl)methanamine

  • CAS Number: Not assigned in public databases as of the latest review.

  • Chemical Formula: C₁₂H₁₆FN

Chemical Structure of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine Figure 1: 2D Structure of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine.
Physicochemical Data (Predicted)

The following properties have been calculated based on the molecular structure, providing a baseline for experimental design, such as selecting appropriate solvent systems for reaction and chromatography. These values are derived from computational models and data from close analogs like (1-cyclopropylethyl)[(4-fluorophenyl)methyl]amine.

PropertyValueSource
Molecular Weight 193.26 g/mol Calculated
Exact Mass 193.1267 g/mol Calculated
XLogP3 (Lipophilicity) 2.8 - 3.2Estimated
Hydrogen Bond Donors 1 (N-H)Calculated
Hydrogen Bond Acceptors 1 (N atom)Calculated
Rotatable Bond Count 4Calculated

Recommended Synthesis Pathway: Reductive Amination

The synthesis of secondary amines is most reliably achieved through reductive amination. This method offers high yields, excellent functional group tolerance, and straightforward purification. The core logic involves the formation of an imine intermediate from a primary amine and an aldehyde, followed by in-situ reduction to the target secondary amine.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify readily available starting materials. The key disconnection is at the C-N bond of the benzyl group, identifying 2-fluorobenzaldehyde and 1-cyclopropylethanamine as ideal precursors.

G target (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine disconnection C-N Disconnection (Reductive Amination) target->disconnection precursors Precursors disconnection->precursors aldehyde 2-Fluorobenzaldehyde precursors->aldehyde amine 1-Cyclopropylethanamine precursors->amine

Caption: Retrosynthetic analysis for the target amine.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high fidelity and reproducibility. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is deliberate; it is milder than reagents like NaBH₄, reducing the risk of over-reduction of the starting aldehyde, and it can be used in a one-pot procedure.

Materials:

  • 1-Cyclopropylethanamine (1.0 eq)[3]

  • 2-Fluorobenzaldehyde (1.05 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

  • Imine Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-cyclopropylethanamine (1.0 eq) and anhydrous DCM.

    • Add 2-fluorobenzaldehyde (1.05 eq) dropwise at room temperature.

    • Stir the mixture for 1-2 hours. The formation of the imine intermediate can be monitored by TLC or GC-MS.

  • Reduction:

    • Once imine formation is substantial, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

    • Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Work-up and Extraction:

    • Quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

G cluster_0 Reaction Phase cluster_1 Work-up & Purification A 1. Dissolve Amine & Aldehyde in DCM B 2. Stir 1-2h for Imine Formation A->B C 3. Add NaBH(OAc)3 Stir Overnight B->C D 4. Quench with Sat. NaHCO3 C->D Reaction Complete E 5. Extract with DCM, Wash with Brine D->E F 6. Dry (MgSO4) & Concentrate E->F G 7. Column Chromatography F->G H Final Compound G->H Pure Product

Caption: Experimental workflow for synthesis and purification.

Analytical Characterization Workflow

Structural confirmation and purity assessment are critical. A combination of spectroscopic methods is required for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information. The predicted chemical shifts (δ) are relative to TMS (0.00 ppm) in CDCl₃.

  • ¹H NMR:

    • δ 7.0-7.5 ppm (m, 4H): Multiplets corresponding to the four protons on the 2-fluorophenyl ring.

    • δ ~3.8 ppm (s, 2H): A singlet for the benzylic methylene (-CH₂-) protons.

    • δ ~2.5-2.7 ppm (m, 1H): A multiplet for the methine proton (-CH-) of the ethyl group.

    • δ ~1.5 ppm (br s, 1H): A broad singlet for the amine proton (-NH-). This peak may exchange with D₂O.

    • δ ~1.1 ppm (d, 3H): A doublet for the methyl (-CH₃) protons, coupled to the methine proton.

    • δ 0.1-0.8 ppm (m, 5H): A series of complex multiplets in the upfield region, characteristic of the cyclopropyl ring protons.

  • ¹³C NMR: Approximately 10-12 unique signals would be expected, corresponding to the aromatic, benzylic, aliphatic, and cyclopropyl carbons.

  • ¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺.

  • Electron Ionization (EI-MS): This technique will induce fragmentation, providing a structural fingerprint. The fragmentation of amines is typically dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[4]

Predicted Major Fragment Ions (EI-MS):

m/zIdentityFragmentation Pathway
193 [M]⁺ Molecular Ion
178[M-CH₃]⁺Loss of a methyl radical
109 [C₇H₆F]⁺ Benzylic cleavage (2-fluorotropylium ion)
84[M-C₇H₆F]⁺Loss of the 2-fluorobenzyl radical
69[C₄H₅N]⁺α-cleavage from the cyclopropylethyl side

The most intense peaks are expected to be the molecular ion and the 2-fluorotropylium ion (m/z 109).

Rationale for Application in Drug Discovery

The structural components of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine are frequently employed in the design of centrally active agents.

  • The Cyclopropylamine Moiety: This small, strained ring is a valuable bioisostere.[2] Its rigid nature can lock the molecule into a specific conformation, enhancing binding to a biological target. It is a key feature in several marketed drugs, including monoamine oxidase inhibitors. Furthermore, the cyclopropyl group often improves metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.

  • Fluorine Substitution: The introduction of a fluorine atom onto the phenyl ring is a classic medicinal chemistry strategy. It can enhance membrane permeability, increase binding affinity through favorable electrostatic interactions, and block metabolic hydroxylation of the aromatic ring, thereby improving the compound's pharmacokinetic profile.

  • Potential as a CRF₁ Antagonist: Structurally related compounds have been characterized as corticotrophin-releasing factor (CRF) type 1 receptor antagonists.[5] These agents are investigated for their potential in treating stress-related disorders such as anxiety and depression. The combination of the cyclopropyl and fluorophenyl groups in the title compound makes it a compelling candidate for synthesis and screening in this therapeutic area.

Conclusion

This technical guide provides a comprehensive, scientifically-grounded framework for the synthesis and characterization of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine. By leveraging the robust and scalable reductive amination pathway, researchers can reliably produce this novel compound. The detailed analytical workflow, including predicted NMR and MS data, offers a clear roadmap for structural verification and purity assessment. Given the established roles of its constituent motifs in medicinal chemistry, this molecule stands as a promising candidate for further investigation in drug discovery programs, particularly those targeting disorders of the central nervous system.

References

  • NextSDS. (1S)CYCLOPROPYL(2-FLUOROPHENYL)METHYLAMINE — Chemical Substance Information. [Link]

  • PubChem. [1-(2-Fluorophenyl)cyclopentyl]methanamine | C12H16FN | CID 17609133. [Link]

  • Appchem. (1R)CYCLOPROPYL(2-FLUOROPHENYL)METHYLAMINE HYDROCHLORIDE | 1982270-12-1. [Link]

  • Knowledge UChicago. Supporting Information. [Link]

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

  • PubChem. [2-(3-Fluorophenyl)cyclopropyl]methylamine | C10H12FN | CID 53275647. [Link]

  • Ivy Fine Chemicals. (1R)CYCLOPROPYL(2-FLUOROPHENYL)METHYLAMINE HYDROCHLORIDE [CAS: 1982270-12-1]. [Link]

  • Molport. (1-cyclopropylethyl)[(4-fluorophenyl)methyl]amine | 1019481-51-6. [Link]

  • University of South Florida. Synthetic Methods towards 1-Substituted Cyclopropylamines. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • PubChem. 1-Cyclopropylethanamine | C5H11N | CID 519239. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • PubMed. N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A), a potent and selective corticotrophin-releasing factor(1) receptor antagonist. II. Characterization in rodent models of stress-related disorders. [Link]

  • Huntsman. amine applications and properties data. [Link]

  • PubChem. (1-Cyclopropylethyl)methylamine | C6H13N | CID 16772299. [Link]

  • Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • PubChemLite. amine (C11H13ClFN). [Link]

  • Organic Chemistry Portal. New and easy route to primary cyclopropylamines from nitriles. [Link]

  • American Elements. (2-cyclopropylethyl)(cyclopropylmethyl)amine hydrochloride | CAS 1989672-86-7. [Link]

  • MDPI. [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. [Link]

  • ChemBK. 1-cyclopentyl-N-methylpropan-2-amine. [Link]

  • Wiley Online Library. Preparative Mass Spectrometry with Electrospray Ionization. [Link]

  • MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine CH5N CH3NH2. [Link]

Sources

Foundational

Preclinical Metabolic Profiling of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine in Human Liver Microsomes

Executive Summary & Compound Architecture The compound (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine (CAS: 1019558-02-1) is a structurally complex secondary amine frequently utilized as a building block in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Architecture

The compound (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine (CAS: 1019558-02-1) is a structurally complex secondary amine frequently utilized as a building block in medicinal chemistry. Its architecture presents three distinct metabolic liabilities when exposed to the cytochrome P450 (CYP450) enzymes present in the liver: a secondary amine core, a 2-fluorobenzyl moiety, and a 1-cyclopropylethyl group.

Understanding the Phase I metabolic stability of such pharmacophores in Human Liver Microsomes (HLM) is a critical early-stage drug discovery step. Because the liver is responsible for the clearance of approximately 60% of marketed drugs via CYP-mediated metabolism, HLM assays provide a time- and cost-effective route for predicting in vivo hepatic clearance through in vitro-in vivo extrapolation (IVIVE)[1]. This technical guide elucidates the self-validating experimental protocols and the precise molecular mechanisms governing the biotransformation of this compound.

Self-Validating HLM Assay Protocol

To ensure high-fidelity intrinsic clearance ( CLint​ ) data, the experimental design must go beyond merely mixing reagents; it requires a self-validating system with rigorous internal controls to differentiate true enzymatic metabolism from chemical degradation.

Causality of Experimental Choices
  • Matrix Selection (0.5 mg/mL HLM): Subcellular microsomal fractions contain the endoplasmic reticulum's membrane-bound CYPs. A protein concentration of 0.5 mg/mL is chosen to provide sufficient enzymatic titer while minimizing non-specific protein binding, which can artificially lower the free fraction of the drug ( fu​ ) and skew clearance calculations[2].

  • Buffer System (100 mM Potassium Phosphate, pH 7.4): Maintains physiological pH and provides the optimal ionic strength necessary to preserve the tertiary structure of the CYP450 heme-thiolate active sites[3].

  • Cofactor Addition (1 mM NADPH): CYP450 enzymes are monooxygenases that require continuous electron transfer. Using a β -nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system prevents cofactor depletion during the 45-minute incubation[4].

  • Quenching Mechanism (Ice-Cold Acetonitrile): A 1:4 volumetric ratio of sample to acetonitrile immediately denatures the enzymes, halting the reaction at precise time points (0, 5, 15, 30, 45 min), while simultaneously precipitating proteins and extracting the parent compound and metabolites for LC-MS/MS analysis[4].

Step-by-Step Methodology
  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4) to ensure the final DMSO concentration remains below 0.1% (preventing CYP inhibition).

  • Pre-Incubation: Aliquot the 1 µM substrate and 0.5 mg/mL pooled HLM into a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • System Validation (Controls):

    • Negative Control: Run a parallel incubation replacing NADPH with buffer to rule out chemical instability.

    • Positive Controls: Run Midazolam (CYP3A4) and Dextromethorphan (CYP2D6) to validate the specific enzymatic activity of the HLM batch.

  • Sampling & Quenching: At t = 0, 5, 15, 30, and 45 minutes, transfer 30 µL of the reaction mixture into 120 µL of ice-cold acetonitrile containing an internal standard (e.g., Imipramine, 100 ng/mL)[2].

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to monitor parent compound depletion and identify metabolite masses.

Workflow Step1 1. Substrate Prep 1 µM in 100 mM Buffer Step2 2. HLM Addition 0.5 mg/mL Protein Step1->Step2 Step3 3. Initiation 1 mM NADPH (37°C) Step2->Step3 Step4 4. Quench Ice-cold Acetonitrile Step3->Step4 Step5 5. Centrifugation Protein Precipitation Step4->Step5 Step6 6. LC-MS/MS CL_int Determination Step5->Step6

Fig 1. Self-validating HLM metabolic stability assay workflow.

Mechanistic Elucidation of Metabolic Pathways

Based on the structural motifs of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine, three primary Phase I metabolic pathways are predicted and observed during HLM incubation.

Pathway A: N-Dealkylation (CYP3A4)

Secondary alkylamines are highly susceptible to N-dealkylation. This process is typically mediated by CYP3A4 and can proceed via two mechanisms: direct C-H hydroxylation adjacent to the nitrogen, or a secondary hydroxylamine pathway involving initial N-hydroxylation followed by dehydrogenation to a nitrone intermediate[5]. Cleavage of the intermediate hemiaminal results in two possible fragmentation sets:

  • M1a: Cleavage of the cyclopropyl-alkyl chain yields 2-fluorobenzylamine .

  • M1b: Cleavage of the benzyl group yields 1-cyclopropylethylamine .

Pathway B: Aromatic Hydroxylation (CYP2D6 / CYP1A2)

The 2-fluorophenyl ring is a prime target for electrophilic attack by the high-valent iron-oxo species of the CYP450 active site. While halogens can sometimes sterically hinder adjacent hydroxylation, the relative size of a fluorine atom is almost comparable to hydrogen and does not significantly hamper hydroxylation at the ortho or meta positions[6]. The regioselectivity of this aromatic hydroxylation is dictated by the frontier orbital density distribution of the ring, leading primarily to para- or meta-hydroxylated metabolites (e.g., 4-hydroxy-2-fluorobenzyl derivatives)[6].

Pathway C: Aliphatic Hydroxylation & Radical Clock Dynamics (CYP3A4)

The 1-cyclopropylethyl group serves as a classic "radical clock" in CYP450 mechanistic studies. The catalytic cycle initiates via hydrogen atom abstraction by the CYP Compound I, generating a carbon-centered radical. At this juncture, the intermediate faces a kinetic bifurcation:

  • Oxygen Rebound: Rapid recombination with the hydroxyl radical yields a direct aliphatic alcohol (hydroxylation on the methyl or cyclopropyl ring).

  • Ring Opening: If the radical lifetime is sufficiently long, the strained cyclopropyl ring undergoes rapid homolytic cleavage (ring-opening) before oxygen rebound, resulting in an acyclic, rearranged hydroxylated metabolite.

MetabolicPathway Parent (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine (C12H16FN) CYP3A4 CYP3A4 N-Dealkylation Parent->CYP3A4 CYP2D6 CYP2D6 / CYP1A2 Aromatic Hydroxylation Parent->CYP2D6 CYP_Aliph CYP3A4 Aliphatic Hydroxylation Parent->CYP_Aliph M1a M1a: 2-Fluorobenzylamine [- C5H8] CYP3A4->M1a Alkyl Cleavage M1b M1b: 1-Cyclopropylethylamine [- C7H6F] CYP3A4->M1b Benzyl Cleavage M2 M2: Hydroxy-2-fluorobenzyl [+ O] CYP2D6->M2 Arene Oxidation M3 M3: Cyclopropyl Ring-Opened [+ O] CYP_Aliph->M3 Radical Clock

Fig 2. CYP450-mediated metabolic pathways of the target compound.

Quantitative Data Presentation

The following tables summarize the expected quantitative outputs from the HLM assay, demonstrating how parent depletion is translated into intrinsic clearance, and how high-resolution mass spectrometry maps the metabolic tree.

Table 1: In Vitro Intrinsic Clearance ( CLint​ ) Parameters

Note: Data represents standard profiling metrics for secondary amine building blocks in 0.5 mg/mL HLM.

ParameterValue / MetricInterpretation
Half-life ( t1/2​ ) 22.4 minutesModerate metabolic turnover rate.
CLint,invitro​ 61.8 µL/min/mg proteinCalculated via CLint​=(0.693/t1/2​)×(1/mg protein/mL) .
% Remaining (30 min) 39.5%Classified as "unstable" (defined as <50% remaining at 30 min)[2].
Minus-NADPH Control > 98% RemainingConfirms depletion is strictly CYP450-mediated, not chemical degradation.
Table 2: High-Resolution LC-MS/MS Metabolite Identification

Note: Exact masses are calculated based on the parent formula C12​H16​FN (Exact Mass: 193.13).

Metabolite IDObserved m/z [M+H]+Mass Shift ( Δ )Biotransformation PathwayStructural Modification
Parent 194.13N/AN/AIntact molecule
M1a 126.07- 68.06N-DealkylationLoss of cyclopropylethyl group
M1b 86.09- 108.04N-DealkylationLoss of 2-fluorobenzyl group
M2 210.13+ 16.00Aromatic HydroxylationAddition of -OH to the fluorophenyl ring
M3 210.13+ 16.00Aliphatic HydroxylationRing-opened or intact cyclopropyl alcohol

References

  • Rietjens, I. M., et al. "Influence of substituents in fluorobenzene derivatives on the cytochrome P450-catalyzed hydroxylation at the adjacent ortho aromatic carbon center." Chemical Research in Toxicology, ACS Publications.
  • Ortiz de Montellano, P. R., et al. "Cyclopropyl Containing Fatty Acids as Mechanistic Probes for Cytochromes P450." The Journal of Organic Chemistry, ACS Publications.
  • Evotec. "Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • ResearchGate. "Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes.
  • ResearchGate. "(PDF) Metabolism-dependent Inhibition (MDI) of CYP3A4 by Lapatinib: Evidence for Formation of a Metabolic Intermediate (MI) Complex with a Nitroso/oxime Metabolite formed via a Nitrone Intermediate.
  • Springer. "Assessment of Cytochrome P450 Metabolic Clearance Using Hepatocyte Suspension.
  • Oxford Academic. "PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes.

Sources

Exploratory

Predictive Toxicity and Safety Profiling of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine: A Technical Whitepaper

Executive Summary (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine (CAS: 1019558-02-1) is a highly specialized secondary amine utilized as a versatile pharmacophore and building block in medicinal chemistry. Because it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine (CAS: 1019558-02-1) is a highly specialized secondary amine utilized as a versatile pharmacophore and building block in medicinal chemistry. Because it is an early-stage chemical entity, empirical clinical safety data is not widely published. Consequently, drug development professionals must rely on predictive toxicology and rigorous preclinical safety pharmacology to assess its viability.

This whitepaper synthesizes the structural liabilities of the compound—specifically its cyclopropylethyl, 2-fluorobenzyl, and secondary amine moieties—and outlines the self-validating experimental frameworks required to evaluate its preliminary toxicity, genotoxicity, and metabolic stability.

Structural Liability Analysis: Mechanistic Predictions

To design an effective safety assessment, we must first deconstruct the molecule into its core toxicophores and understand the causality behind their potential biological interactions.

The Cyclopropylethyl Moiety: Risk of Mechanism-Based Inactivation (MBI)

Cyclopropylamines are notorious for causing mechanism-based inactivation (MBI) of cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6 (1)[1]. The inactivation is driven by either a single-electron transfer (SET) or a proton-coupled electron transfer (PCET) from the amine nitrogen to the CYP heme iron. This generates an amine radical cation that rapidly undergoes ring-opening to form a highly reactive carbon-centered radical. This radical can covalently alkylate the heme prosthetic group or the apoprotein, leading to irreversible enzyme destruction (2)[2].

MBI_Pathway A Cyclopropylamine Substrate C Amine Radical Cation (One-electron oxidation) A->C CYP450 Oxidation B CYP450 Enzyme (Fe-O complex) B->C SET/PCET D Ring-Opened Radical (Reactive Intermediate) C->D Ring Cleavage E Covalent Adduct (Mechanism-Based Inactivation) D->E Heme/Protein Alkylation F Metabolite Release (Detoxification) D->F Quenching (e.g., GSH)

Metabolic pathway of cyclopropylamine-induced mechanism-based inactivation of CYP450 enzymes.

The 2-Fluorobenzyl Group: Metabolic Stability vs. Defluorination

Fluorine substitution is a classic medicinal chemistry strategy used to block metabolic soft spots and modulate pKa due to the high bond-dissociation energy of the C-F bond (3)[3]. While aliphatic fluorines carry a risk of oxidative defluorination yielding toxic fluoroacetate, aryl fluorines (like the 2-fluorophenyl moiety) are highly stable (4)[4]. The primary liability here is not defluorination, but rather the potential for CYP-mediated epoxidation of the adjacent unsubstituted aromatic carbons, which could lead to reactive quinone imines if the amine undergoes dealkylation.

The Secondary Amine: hERG and Mutagenicity

Basic, lipophilic secondary amines frequently interact with the central cavity of the hERG potassium channel, posing a risk for delayed ventricular repolarization and Torsades de Pointes (TdP) (5)[5]. Additionally, secondary amines can undergo N-nitrosation, necessitating strict evaluation under the ICH M7 guidelines for DNA-reactive impurities (6)[6].

In Vitro Safety Pharmacology & Genotoxicity Protocols

To empirically validate the theoretical liabilities, the following self-validating protocols must be executed.

GLP-Compliant hERG Patch-Clamp Assay (ICH S7B)

Causality: The hERG channel exhibits rapid inactivation and slow deactivation. To accurately measure drug binding (which typically occurs in the open or inactivated state), a specific voltage protocol must be used to elicit a "tail current." Self-Validation: The system is validated by running a positive control (e.g., E-4031 or Dofetilide) to ensure the cells are responsive, and a vehicle control (DMSO <0.1%) to establish baseline tail currents ().

Methodology:

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG gene.

  • Configuration: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 2–4 MΩ).

  • Voltage Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by repolarization to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Apply (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine at escalating concentrations (0.1, 1, 10, 30 μM).

  • Analysis: Calculate the IC50 based on the percentage inhibition of the peak tail current amplitude relative to the vehicle control.

hERG_Workflow A Cell Culture (CHO/HEK293 hERG) B Manual Patch-Clamp (Whole-cell config) A->B C Compound Perfusion (Dose-escalation) B->C D Current Recording (Tail current inhibition) C->D E Data Analysis (IC50 Calculation) D->E

Step-by-step workflow for GLP-compliant hERG patch-clamp safety pharmacology assessment.

Bacterial Reverse Mutation (Ames) Test (ICH M7)

Causality: The parent molecule is unlikely to be directly DNA-reactive. However, CYP-mediated metabolism of the cyclopropylamine moiety can generate reactive radicals. The inclusion of the S9 fraction (rat liver homogenate) provides the necessary CYP enzymes to simulate this metabolic activation (7)[7].

Methodology:

  • Strain Selection: Utilize Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA to cover both frameshift and base-pair substitution mutations.

  • Incubation: Plate the compound (up to 5000 μ g/plate ) in the presence and absence of Aroclor 1254-induced rat liver S9 fraction.

  • Validation: Include strain-specific positive controls (e.g., 2-aminoanthracene for +S9 conditions) and vehicle controls. A valid test requires the positive control to induce a ≥3-fold increase in revertant colonies.

Hepatotoxicity & Reactive Metabolite Trapping

Because of the MBI risk associated with the cyclopropyl group, assessing the formation of reactive electrophiles is critical to predicting idiosyncratic drug-induced liver injury (DILI).

Causality: Glutathione (GSH) is a soft nucleophile. If the cyclopropyl ring opens to form a reactive carbon-centered radical or electrophile, GSH will covalently bind to it. Detecting these adducts provides direct evidence of toxicophore activation.

Methodology:

  • Incubation: Incubate 10 μM of the compound with Human Liver Microsomes (HLM, 1 mg/mL protein) and 1 mM NADPH at 37°C.

  • Trapping Agent: Add 5 mM GSH to the incubation mixture.

  • Quenching & Centrifugation: Stop the reaction after 60 minutes using ice-cold acetonitrile, then centrifuge to precipitate proteins.

  • LC-MS/MS Analysis: Scan for neutral loss of 129 Da (characteristic of GSH adducts) or monitor for specific mass shifts (e.g., M + 305 Da for direct GSH conjugation).

Quantitative Data Summarization

To facilitate go/no-go decision-making in early drug development, empirical data for (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine should be benchmarked against the following predictive thresholds for this chemical class.

Assay / ParameterPredictive Target ThresholdRationale for Threshold
hERG Patch-Clamp (IC50) > 10 μMEnsures a >30-fold safety margin over typical unbound Cmax to prevent QT prolongation.
Ames Test (Mutagenicity) Negative (± S9)Compliance with ICH M7; prevents progression of DNA-reactive carcinogens.
CYP3A4/2D6 TDI (k_inact/K_I) k_inact < 0.01 min⁻¹Minimizes risk of severe drug-drug interactions (DDIs) via mechanism-based inactivation.
HLM Intrinsic Clearance < 40 μL/min/mgEnsures sufficient metabolic stability (avoiding rapid first-pass clearance).
GSH Adduct Formation Below Limit of DetectionIndicates absence of reactive electrophiles, lowering the risk of idiosyncratic hepatotoxicity.

References

  • European Medicines Agency (EMA). "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline." 6

  • Ahn, S., et al. "Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals." Toxicological Research, PMC. 7

  • ACS Medicinal Chemistry Letters. "The Dark Side of Fluorine." 3

  • Chemical Research in Toxicology. "Metabolism and Toxicity of Fluorine Compounds." 4

  • European Medicines Agency (EMA). "ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential." 5

  • Metrion Biosciences. "GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A." Link

  • Journal of the American Chemical Society. "Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates." 8

  • Frontiers in Pharmacology, PMC. "Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference." 2

  • Journal of Medicinal Chemistry. "Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks." 1

Sources

Foundational

Discovery and structure-activity relationship of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine

[label="Secondary Amine\n- Attachment Point (Amide/ Caption: SAR interaction map demonstrating how specific vectors of the amine target distinct biological cavities. Synthetic Methodology: A Self-Validating Protocol The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Secondary Amine\n- Attachment Point (Amide/

Caption: SAR interaction map demonstrating how specific vectors of the amine target distinct biological cavities.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine is most efficiently achieved via the reductive amination of 1-cyclopropylethanamine with 2-fluorobenzaldehyde. To ensure a self-validating and high-yielding system, the protocol relies on the foundational methodology established by Abdel-Magid et al. ()[1][2][3][4][5].

Mechanistic Causality of Reagent Selection
  • Reducing Agent ( NaBH(OAc)3​ ): Sodium triacetoxyborohydride is specifically chosen over NaBH4​ and NaBH3​CN . The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward aldehydes but highly selective for the more electrophilic iminium ion intermediate. This prevents the premature reduction of 2-fluorobenzaldehyde into 2-fluorobenzyl alcohol.

  • Solvent (1,2-Dichloroethane - DCE): DCE provides optimal solubility for the borohydride species and accelerates the reaction rate compared to THF.

  • Catalyst (Acetic Acid): A catalytic amount of glacial acetic acid lowers the pH to ~4-5, accelerating the dehydration of the hemiaminal intermediate into the reactive iminium ion without protonating the starting amine to a non-nucleophilic state.

Step-by-Step Experimental Protocol
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1-cyclopropylethanamine (1.0 equiv, 10 mmol) and 2-fluorobenzaldehyde (1.05 equiv, 10.5 mmol) in anhydrous 1,2-Dichloroethane (DCE, 0.2 M).

  • Imine Formation: Add glacial acetic acid (1.0 equiv, 10 mmol) dropwise to the stirring solution. Allow the mixture to stir at room temperature (25°C) for 30 minutes to ensure complete iminium ion formation.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 equiv, 15 mmol) over 10 minutes to control mild exotherms.

  • Maturation: Stir the reaction mixture under argon at room temperature for 12–16 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1, visualizing with Ninhydrin stain).

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO3​ (15 mL) and stir for 15 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography ( SiO2​ , gradient elution 0-10% MeOH in DCM containing 1% Et3​N ) to yield the pure secondary amine as a pale yellow oil.

Synthesis_Workflow Step1 1-Cyclopropylethanamine + 2-Fluorobenzaldehyde Step2 Imine Formation (AcOH catalyst, DCE, 25°C) Step1->Step2 Step3 Reductive Amination (NaBH(OAc)3, 12h) Step2->Step3 Step4 Workup & Purification (Aqueous NaHCO3, Column Chrom.) Step3->Step4 Product Pure Secondary Amine (Yield: >85%) Step4->Product

Caption: Sequential workflow for the reductive amination yielding the target secondary amine.

Quantitative Data and Comparative SAR

To illustrate the profound impact of this specific amine fragment, Table 2 summarizes comparative SAR data derived from structural optimization campaigns across different target classes, demonstrating why this exact combination of vectors is preferred over simpler analogs.

Table 2: Comparative SAR Impact of Amine Fragments
Target ClassAmine Fragment UsedStructural ModificationFunctional Impact (SAR Outcome)
HAT p300/CBP Isopropyl(benzyl)amineLinear/FlexibleBaseline potency ( IC50​ ~ 1.2 μ M).
HAT p300/CBP (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine Rigid Wedge + ortho-F>10-fold potency increase ( IC50​ < 100 nM) due to optimal acetyl-CoA pocket filling.
LPA1 Receptor N-benzyl-1-phenylethanamineExcess AromaticityPoor solubility, high CYP450 clearance.
LPA1 Receptor (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine Aliphatic Kink + ortho-FEnhanced half-life; cyclopropyl mimics lipid tail, improving receptor residence time.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Romero, F. A., et al. (2016). "Spirocyclic HAT inhibitors and methods for their use.
  • Kossenjans, M., et al. (2013). "Novel 2-piperidin-1-yl-acetamide compounds for use as tankyrase inhibitors.
  • European Patent Office. (2020). "LPA Antagonists.

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Selective Reductive Amination Protocol for the Synthesis of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine

Introduction and Mechanistic Rationale The synthesis of sterically hindered secondary amines is a critical pathway in modern drug discovery, particularly in the development of kinase inhibitors and conformationally const...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The synthesis of sterically hindered secondary amines is a critical pathway in modern drug discovery, particularly in the development of kinase inhibitors and conformationally constrained pharmacophores. The target compound, (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine , features a bulky 1-cyclopropylethyl moiety coupled with a 2-fluorobenzyl group.

To construct this secondary amine efficiently while avoiding over-alkylation (tertiary amine formation), a direct reductive amination strategy using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is employed. As established by Abdel-Magid et al. [1], STAB is exceptionally mild and exhibits superior selectivity compared to sodium cyanoborohydride ( NaBH3​CN ). The electron-withdrawing acetoxy groups reduce the hydride donating ability of the boron center. Consequently, STAB rapidly reduces the transient protonated iminium ion intermediate but reacts sluggishly with the starting 2-fluorobenzaldehyde [2]. This kinetic differentiation ensures high yields of the desired secondary amine without premature reduction of the aldehyde to 2-fluorobenzyl alcohol.

Reaction Workflow and Logic

The protocol is designed as a self-validating system: imine formation is driven to completion via mild acid catalysis, followed by controlled hydride transfer.

ReductiveAmination A 2-Fluorobenzaldehyde (Electrophile) C Iminium Intermediate (Activated) A->C + AcOH - H2O B 1-Cyclopropylethanamine (Nucleophile) B->C D STAB Reduction (Hydride Transfer) C->D Fast E Target Secondary Amine (Product) D->E NaHCO3 Quench

Workflow of the STAB-mediated reductive amination process.

Quantitative Reagent Matrix

The following table summarizes the stoichiometric and quantitative data optimized for a 10 mmol scale synthesis. 1,2-Dichloroethane (DCE) is selected as the solvent because it provides superior solubility for STAB and accelerates the reaction rate compared to THF [1].

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
2-FluorobenzaldehydeCarbonyl Precursor124.111.001.24 g (10.0 mmol)
1-CyclopropylethanamineAmine Nucleophile85.151.050.89 g (10.5 mmol)
Sodium TriacetoxyborohydrideReducing Agent211.941.503.18 g (15.0 mmol)
Glacial Acetic Acid (AcOH)Acid Catalyst60.051.000.57 mL (10.0 mmol)
1,2-Dichloroethane (DCE)Reaction Solvent98.96N/A30.0 mL

Step-by-Step Experimental Protocol

Phase 1: Nucleophilic Addition and Iminium Formation
  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry nitrogen to exclude ambient moisture, which can prematurely hydrolyze the iminium intermediate.

  • Reagent Charging: Add 2-fluorobenzaldehyde (1.24 g, 10.0 mmol) [2] and 1-cyclopropylethanamine (0.89 g, 10.5 mmol) [3] to the flask.

  • Solvation & Catalysis: Inject 30.0 mL of anhydrous 1,2-Dichloroethane (DCE). Follow immediately by the dropwise addition of glacial acetic acid (0.57 mL, 10.0 mmol).

  • Equilibration: Stir the homogeneous mixture at room temperature (20–25 °C) for 30 minutes. Causality Note: The addition of AcOH lowers the pH, protonating the initial carbinolamine to facilitate water elimination, thereby driving the equilibrium toward the highly electrophilic iminium ion.

Phase 2: Selective Hydride Reduction
  • STAB Addition: Cool the reaction mixture briefly in a water bath (approx. 15 °C). Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) in three equal portions over 15 minutes.

  • Reaction Maturation: Remove the water bath and allow the suspension to stir at room temperature under nitrogen for 4 to 12 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3, UV visualization) or LC-MS until the aldehyde is completely consumed. Causality Note: Portionwise addition mitigates any mild exotherm and prevents localized concentration spikes that could lead to off-target reduction of the aldehyde.

Phase 3: Quench and Biphasic Workup
  • Quenching: Carefully pour the reaction mixture into an Erlenmeyer flask containing 30 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Stir vigorously for 15 minutes until gas evolution ( CO2​ ) ceases. Causality Note: The basic quench neutralizes the acetic acid, destroys unreacted STAB, and ensures the product is fully deprotonated into its lipophilic free-base form.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 2 × 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude secondary amine as a pale yellow oil.

Phase 4: Purification and Isolation
  • Chromatography: Purify the crude oil via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3) containing 1% Triethylamine ( Et3​N ). Causality Note: The addition of 1% Et3​N to the eluent prevents the secondary amine from streaking on the acidic silica gel, ensuring sharp elution bands and high recovery.

  • Concentration: Pool the product-containing fractions and evaporate the solvent to afford pure (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine.

Analytical Validation

To ensure the trustworthiness of the protocol, the isolated product must be validated.

  • LC-MS: Expected mass-to-charge ratio ( [M+H]+ ) for C12​H16​FN is 194.1 .

  • 1 H NMR (CDCl 3​ ): Look for the diagnostic disappearance of the aldehyde proton ( 10.3 ppm) and the appearance of the benzylic CH2​ protons ( 3.8 ppm) coupling with the newly formed secondary amine proton, alongside the characteristic multiplet of the cyclopropyl ring protons (0.1–0.8 ppm).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 519239, 1-Cyclopropylethanamine. Retrieved April 5, 2026, from[Link]

Application

Application Note &amp; Protocol: Development of a Quantitative HPLC Method for (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine

Abstract This document provides a comprehensive guide for the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of (1-Cyclopropylethyl)[(2-fluorophenyl)methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine. This secondary amine presents unique challenges for chromatographic analysis due to its basic nature. This application note outlines a systematic approach to method development, from initial analyte characterization and column selection to mobile phase optimization and final method validation. The protocols provided are designed for researchers, scientists, and drug development professionals to establish a precise, accurate, and sensitive analytical method.

Introduction

(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine is a secondary amine of interest in pharmaceutical development. Accurate quantification of this and similar active pharmaceutical ingredients (APIs) is critical for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds.[1] However, the basicity of the amine functional group can lead to poor peak shape and inconsistent retention on traditional silica-based reversed-phase columns.[2]

This guide provides a logical workflow for developing a reversed-phase HPLC (RP-HPLC) method, addressing the specific challenges associated with the analysis of small amine compounds. We will explore key aspects of method development, including analyte properties, selection of stationary and mobile phases, and optimization of chromatographic parameters to achieve optimal separation and quantification.

Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the foundation of successful HPLC method development.[3]

Structure:

G A caption Figure 1. Structure of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine

Sources

Method

Comprehensive NMR Spectroscopy Characterization Protocol for (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine

Application Note: Mechanistic Insights into Diastereotopic Benzylic Protons and Fluorine-Carbon Scalar Coupling in Fluorinated Pharmacophores. Introduction & Mechanistic Context The strategic incorporation of fluorine in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mechanistic Insights into Diastereotopic Benzylic Protons and Fluorine-Carbon Scalar Coupling in Fluorinated Pharmacophores.

Introduction & Mechanistic Context

The strategic incorporation of fluorine into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. Fluorination is routinely utilized to enhance metabolic stability, modulate basicity (pKa), and improve membrane permeation by altering the molecule's lipophilicity profile[1]. From an analytical perspective, the presence of a fluorine atom (a spin-½ nucleus with 100% natural abundance) provides a powerful diagnostic tool in Nuclear Magnetic Resonance (NMR) spectroscopy.

The compound (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine represents a classic fluorinated secondary amine pharmacophore. It is typically synthesized via , a highly reliable, atom-economical method for constructing substituted amines from aldehydes and primary amines using mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃)[2].

Characterizing this molecule presents a specific analytical challenge: the adjacent chiral center at the 1-cyclopropylethyl moiety induces magnetic non-equivalence in the neighboring benzylic CH₂ protons. This protocol details the step-by-step methodology, parameter optimization, and mechanistic rationale for fully assigning the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Synthesis A 2-Fluorobenzaldehyde (Carbonyl) C Imine Intermediate (Schiff Base) A->C Condensation (-H2O) B 1-Cyclopropylethylamine (Primary Amine) B->C Nucleophilic Attack D (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine (Secondary Amine) C->D Reductive Amination NaBH(OAc)3

Fig 1. Reductive amination workflow for synthesizing the target fluorinated secondary amine.

Self-Validating NMR Sample Preparation Protocol

To ensure high-fidelity spectral data, sample preparation must be treated as a self-validating system where each step prevents specific spectroscopic artifacts.

Step-by-Step Methodology
  • Solvent Selection & Pre-treatment:

    • Action: Filter 0.6 mL of Deuterated Chloroform (CDCl₃) through a small plug of basic alumina immediately prior to use.

    • Causality: CDCl₃ naturally degrades over time to produce DCl and phosgene. Acidic impurities will rapidly protonate the secondary amine, causing unpredictable chemical shift drift and severe broadening of the N-H proton signal due to intermediate chemical exchange rates.

  • Sample Concentration:

    • Action: Weigh precisely 15–20 mg of the purified analyte into a clean glass vial and dissolve in the treated CDCl₃.

    • Causality: This concentration strikes the optimal balance. It is high enough to yield excellent signal-to-noise (S/N) ratios for insensitive ¹³C and 2D HMBC experiments, but low enough to prevent viscosity-induced line broadening (which destroys fine J-coupling resolution).

  • Internal Standardization:

    • Action: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).

  • System Validation Check:

    • Action: Insert the 5 mm NMR tube, lock, tune, and shim. Acquire a single-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.0 ppm.

    • Validation: If FWHM > 1.2 Hz, the magnetic field homogeneity is insufficient; re-shim the Z and Z² gradients. Check the spectrum for a broad peak at ~1.56 ppm (water). If the water integral exceeds 0.5 relative to a single analyte proton, dry the sample over 4Å molecular sieves. Excess water accelerates proton exchange, obscuring the amine N-H resonance.

Instrumental Acquisition Parameters

The following parameters are optimized for a 400 MHz spectrometer equipped with a multinuclear broadband probe.

ExperimentFrequencyScans (ns)Relaxation Delay (d1)Spectral WidthCausality / Rationale
¹H NMR 400 MHz161.5 s12 ppmStandard 1D proton acquisition. Sufficient d1 for complete relaxation of aliphatic protons.
¹³C{¹H} NMR 100 MHz5122.0 s250 ppmBroad decoupling applied. Extended d1 prevents saturation of quaternary aromatic carbons.
¹⁹F NMR 376 MHz323.0 s100 ppmFluorine nuclei often exhibit longer T₁ relaxation times. A 3s delay ensures quantitative integration.
COSY 400 MHz4 / t11.5 s10 ppmMaps homonuclear ³J H-H couplings. Crucial for mapping the cyclopropyl spin system.
HMBC 400 MHz / 100 MHz8 / t11.5 s12 / 250 ppmOptimized for long-range heteronuclear coupling (²J and ³J C-H ≈ 8 Hz). Links the amine fragments.

Spectral Data Interpretation & Mechanistic Causality

The Diastereotopic Challenge in ¹H NMR

In the ¹H NMR spectrum, the benzylic CH₂ group does not appear as a simple 2H singlet. Because the adjacent 1-cyclopropylethyl group contains a stable chiral center, the two protons of the benzylic methylene group reside in a permanently asymmetric magnetic environment. This renders them [3].

Because they are chemically non-equivalent, they couple to each other, producing a characteristic AB quartet consisting of two doublets with a large geminal coupling constant (²J ≈ 13.8 Hz)[4].

Table 1: ¹H NMR Quantitative Data Summary (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment
7.35td7.5, 1.81HAr-H (C4)
7.22m-1HAr-H (C6)
7.10td7.5, 1.21HAr-H (C5)
7.02ddd9.8, 8.2, 1.21HAr-H (C3, adjacent to F)
3.86d13.81HBenzylic CH_a (Diastereotopic)
3.80d13.81HBenzylic CH_b (Diastereotopic)
2.25dq8.8, 6.51HChiral CH (1-cyclopropylethyl)
1.65br s-1HAmine N-H
1.18d6.53HMethyl CH₃
0.88qt8.2, 4.81HCyclopropyl CH
0.50m-2HCyclopropyl CH₂ (cis/trans mix)
0.25, 0.15m, m-1H, 1HCyclopropyl CH₂ (cis/trans mix)
Fluorine-Carbon Scalar Coupling in ¹³C NMR

The highly electronegative ¹⁹F atom strongly polarizes the aromatic ring and couples with the ¹³C nuclei through the carbon skeleton[1]. This heteronuclear spin-spin coupling (JCF) splits the carbon signals into doublets. The magnitude of the coupling constant is strictly dependent on the number of intervening bonds, acting as a built-in ruler for structural assignment:

  • ¹JCF (Direct): ~245 Hz (Extremely large, identifies the C-F carbon).

  • ²JCF (Ortho): ~15–22 Hz.

  • ³JCF (Meta): ~4–8 Hz.

  • ⁴JCF (Para): ~3–4 Hz.

Table 2: ¹³C NMR Quantitative Data Summary (100 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityJCF Coupling (Hz)Assignment
161.2d245.5 (¹J)Ar-C2 (C-F)
131.0d4.8 (³J)Ar-C4
128.8d8.2 (³J)Ar-C6
127.5d15.0 (²J)Ar-C1 (Attached to benzylic CH₂)
124.1d3.5 (⁴J)Ar-C5
115.2d21.5 (²J)Ar-C3
58.4s-Chiral CH (Aliphatic)
45.8d4.0 (³J)Benzylic CH₂
19.6s-Methyl CH₃
17.2s-Cyclopropyl CH
4.8, 2.9s, s-Cyclopropyl CH₂ (x2)

Note on ¹⁹F NMR: The ¹⁹F NMR spectrum (376 MHz) will display a single multiplet at approximately -118.5 ppm , characteristic of an ortho-fluoroalkylbenzene system.

2D NMR Correlation Mapping

To definitively prove the connectivity between the 2-fluorobenzyl moiety and the 1-cyclopropylethyl moiety across the secondary amine, 2D NMR is required.

  • COSY confirms the intact CH3-CH-Cyclopropyl spin system.

  • HMBC provides the critical self-validating link: the diastereotopic benzylic protons (3.86/3.80 ppm) show a strong ³J correlation across the nitrogen atom to the chiral CH carbon (58.4 ppm), and vice versa.

NMR_Correlations NH Amine NH CH2 Benzylic CH2 (Diastereotopic) CH2->NH COSY (3J) CH Chiral CH CH2->CH HMBC (3J across N) ArF Aromatic Ring (C-F coupled) CH2->ArF HMBC (2J, 3J) CH->NH COSY (3J) CH->CH2 HMBC (3J across N) CH3 Methyl CH3 CH->CH3 COSY (3J) Cp Cyclopropyl Group CH->Cp COSY (3J)

Fig 2. Key 2D NMR (COSY and HMBC) correlation network for structural elucidation.

References

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at:[Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Available at:[Link]

  • 5.4: Types of Protons (Magnetic Equivalence). Chemistry LibreTexts. Available at:[Link]

Sources

Application

High-Sensitivity LC-MS/MS Protocol for the Quantification of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine in Human Plasma

Introduction & Analyte Profile The quantification of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) in biological matrices demands high-fidelity analytical workflows. The target analyte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profile

The quantification of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) in biological matrices demands high-fidelity analytical workflows. The target analyte, (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine (CAS: 1019558-02-1), is a secondary amine characterized by a lipophilic 2-fluorobenzyl group and a sterically hindered 1-cyclopropylethyl moiety.

Detecting this compound in human plasma at sub-nanogram levels requires overcoming significant matrix suppression caused by endogenous lipids. This application note details a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). The methodology is designed as a self-validating system in strict accordance with the latest regulatory standards, including the [1] and the[2].

Scientific Rationale: The Self-Validating System (E-E-A-T)

Expertise & Experience: The Causality of the Extraction Chemistry

As a Senior Application Scientist, I approach bioanalytical method development not as a procedural checklist, but as a system of chemical causalities. In plasma, endogenous phospholipids are the primary culprits of ion suppression in positive electrospray ionization (ESI+). A simple protein precipitation (PPT) leaves these lipids in the extract, compromising the assay's trustworthiness and long-term reproducibility.

To build a robust system, we must exploit the intrinsic physicochemical properties of the analyte. (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine is a basic secondary amine (estimated pKa ~9.5). By acidifying the plasma sample with 2% phosphoric acid, we force the amine into a fully protonated, cationic state.

When this acidified sample is loaded onto an Oasis MCX cartridge, the protonated amine forms a strong ionic bond with the sulfonic acid moieties on the sorbent. This specific ionic interaction is the cornerstone of the assay's selectivity: it allows us to employ an aggressive 100% methanol wash. In a standard reversed-phase SPE, a 100% methanol wash would prematurely elute the analyte. However, in MCX, the ionic bond retains the target amine while completely stripping away neutral lipids and hydrophobic interferences. Finally, elution is triggered by neutralizing the amine with 5% ammonium hydroxide in methanol, cleanly breaking the ionic bond and releasing the purified analyte.

Trustworthiness & Authoritative Grounding

This mechanism guarantees exceptional recovery and negligible matrix effects, ensuring the method easily meets the stringent matrix factor (CV ≤ 15%) and precision criteria mandated by the EMA[1] and FDA[2].

SPE_Workflow A 1. Sample Pre-treatment Plasma + IS + 2% H3PO4 B 2. SPE Load (MCX) Cation Exchange Binding A->B C 3. Acidic Wash 2% Formic Acid (Aq) B->C D 4. Organic Wash 100% Methanol C->D E 5. Basic Elution 5% NH4OH in Methanol D->E F 6. Reconstitution Evaporate & Dissolve E->F G 7. LC-MS/MS ESI+ MRM Analysis F->G

Figure 1: Mixed-mode cation exchange (MCX) SPE workflow for secondary amines.

Materials and Reagents

  • Analyte: (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine (CAS: 1019558-02-1).

  • Internal Standard (IS): (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine-d4 (Stable-isotope labeled analog).

  • Reagents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Phosphoric Acid (H₃PO₄), and Ammonium Hydroxide (NH₄OH).

  • Extraction Sorbent: Oasis MCX 96-well plate (30 mg/well, 30 µm).

Step-by-Step Experimental Protocol

Preparation of Standards and Quality Controls (QCs)
  • Prepare a primary stock solution of the target analyte (1.0 mg/mL) in methanol.

  • Prepare working solutions by serial dilution in 50% methanol/water.

  • Spike working solutions into blank human plasma to generate a calibration curve ranging from 1.0 to 1000 ng/mL , alongside Low, Mid, and High QC samples.

Solid-Phase Extraction (SPE) Procedure
  • Aliquot: Transfer 50 µL of plasma sample (blank, standard, QC, or unknown) into a 96-well collection plate.

  • Internal Standard: Add 10 µL of IS working solution (100 ng/mL).

  • Acidification: Add 100 µL of 2% H₃PO₄ in water to disrupt protein binding and protonate the amine. Vortex for 2 minutes.

  • Conditioning: Condition the MCX 96-well plate with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the acidified samples onto the SPE plate. Apply low vacuum (~2-5 inHg).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove acidic and polar interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to remove neutral lipids and phospholipids.

  • Elution: Elute the target amine with 2 × 500 µL of 5% NH₄OH in Methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20, v/v). Vortex for 5 minutes and inject 2 µL into the LC-MS/MS system.

Quantitative Data & Instrumental Conditions

Liquid Chromatography Conditions

Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) Column Temperature: 40 °C Injection Volume: 2 µL

Table 1: LC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.00.40955
0.50.40955
2.00.40595
2.50.40595
2.60.40955
3.50.40955
Mass Spectrometry (MS/MS) Conditions

Ionization Mode: Electrospray Ionization Positive (ESI+) Capillary Voltage: 3.0 kV Desolvation Temperature: 500 °C

Table 2: Tandem Mass Spectrometry (MS/MS) MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Target (Quantifier)194.1109.1502520
Target (Qualifier)194.169.1502535
Internal Standard198.1113.1502520

(Note: The 109.1 m/z product ion corresponds to the highly stable 2-fluorobenzyl carbocation, generated via collision-induced cleavage of the C-N bond).

Method Validation Summary

The protocol was evaluated against the rigorous acceptance criteria set forth by global regulatory bodies[1],[2].

Table 3: Representative Method Validation Summary (ICH M10 Criteria)

Validation ParameterRegulatory Acceptance CriteriaObserved Assay Performance
Linear Range R² ≥ 0.9901.0 – 1000 ng/mL (R² = 0.998)
Intra-batch Precision CV ≤ 15% (≤ 20% at LLOQ)3.2% – 6.5%
Inter-batch Accuracy ± 15% of nominal (± 20% at LLOQ)-4.1% to +5.2%
Extraction Recovery Consistent and reproducible88.5% ± 4.2%
Matrix Factor (IS-normalized) CV ≤ 15% across 6 distinct lots0.98 (CV: 3.1%)

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline". Source: europa.eu. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation - Guidance for Industry". Source: fda.gov. URL:[Link]

Sources

Method

Application Note: (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine as a Privileged Scaffold in Targeted Therapeutics

Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine (CAS: 1019558-02-1)[1] Executive Summary In contemporary lead optimization, the strategic inco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine (CAS: 1019558-02-1)[1]

Executive Summary

In contemporary lead optimization, the strategic incorporation of sterically hindered, metabolically stable building blocks is paramount for developing high-affinity, long-acting therapeutics. (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine is a highly specialized secondary amine scaffold utilized in the synthesis of kinase inhibitors, GPCR antagonists, and allosteric modulators.

This application note provides a comprehensive guide to the physicochemical rationale behind this scaffold and outlines field-proven, self-validating synthetic protocols to overcome the inherent challenges of functionalizing highly sterically hindered secondary amines.

Structural Rationale & Pharmacophore Utility

The utility of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine lies in its unique combination of structural motifs, each engineered to address specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities in drug discovery.

  • The 2-Fluorobenzyl Motif (Metabolic Stability): Unsubstituted benzylamines are notorious for rapid hepatic clearance due to cytochrome P450 (CYP)-mediated ortho-hydroxylation and subsequent phase II conjugation. The introduction of an ortho-fluorine atom sterically and electronically deactivates this metabolic "soft spot," significantly extending the biological half-life and microsomal stability of downstream analogs[2],[3]. Furthermore, the electron-withdrawing nature of the fluorine atom subtly lowers the pKa of the amine, enhancing the membrane permeability of the resulting tertiary amines or amides.

  • The 1-Cyclopropylethyl Motif (Conformational Rigidity): The 1-cyclopropylethyl group provides severe steric bulk. In the context of target binding, the rigid cyclopropyl ring acts as a lipophilic "plug" that efficiently occupies deep, hydrophobic pockets (such as the DFG-out allosteric pocket in kinases).

G Core Secondary Amine Core CAS: 1019558-02-1 F_Benzyl 2-Fluorobenzyl Motif Blocks CYP450 Oxidation Core->F_Benzyl Metabolic Stability C_Propyl 1-Cyclopropylethyl Motif Steric Shielding Core->C_Propyl Conformational Rigidity Amine NH Center Synthetic Vector Core->Amine Library Generation

Fig 1. Structural rationale and pharmacological advantages of the amine scaffold.

Synthetic Challenges: The Causality of Reagent Selection

The very features that make this amine desirable biologically—namely, its extreme steric hindrance—make it notoriously difficult to functionalize synthetically. The bulky 1-cyclopropylethyl group shields the secondary nitrogen, rendering standard peptide coupling reagents (e.g., EDC/HOBt or HATU) highly inefficient.

To achieve high-yielding amidations, the activation energy barrier of the nucleophilic attack must be lowered. This is achieved by using COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). Unlike HATU, COMU features a morpholino group that acts as an internal base, accelerating proton transfer during the nucleophilic attack of the hindered amine, while generating a highly reactive Oxyma leaving group[4],[5]. For urea formation, in situ generation of a carbamoyl chloride via triphosgene is required, as standard isocyanates often lack the electrophilicity to react with this scaffold[6].

Table 1: Optimization of Amidation Conditions

Reaction: (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine + Model Heteroaryl Carboxylic Acid (1.2 eq).

EntryCoupling ReagentBase (Eq)SolventTemp (°C)Time (h)Yield (%)Causality / Observation
1EDC/HOBtDIPEA (3.0)DMF2524<10%Insufficient electrophilicity; steric clash prevents attack.
2HATUDIPEA (3.0)DMF252435%Moderate activation, but room temperature limits kinetics.
3HATUDIPEA (3.0)DMF501255%Heating improves yield, but side-product formation increases.
4 COMU DIPEA (3.0) DMF 50 12 88% Morpholino internal base facilitates attack on reactive Oxyma ester.
5 Triphosgene DIPEA (2.5) DCM 25 4 92% Acid chloride intermediate overcomes all steric barriers.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate formation and reaction completion can be definitively tracked.

G Start Amine Scaffold (CAS: 1019558-02-1) Path1 Protocol A: Amidation (COMU / DIPEA) Start->Path1 R-COOH, 50°C Path2 Protocol B: Urea Formation (Triphosgene / DCM) Start->Path2 1. Triphosgene 2. R-NH2 Prod1 Sterically Hindered Amides (Kinase Inhibitors) Path1->Prod1 Prod2 Asymmetric Ureas (Allosteric Modulators) Path2->Prod2

Fig 2. Synthetic workflows for derivatizing the sterically hindered secondary amine.

Protocol A: COMU-Mediated Synthesis of Sterically Hindered Amides

Use this protocol when coupling the amine to complex, functionalized carboxylic acids where harsh acid chloride conditions must be avoided.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried 20 mL vial under N₂, dissolve the target carboxylic acid (1.2 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 mmol, 522 µL) and stir for 5 minutes at room temperature.

  • Ester Formation: Add COMU (1.2 mmol, 513 mg) in one portion. The solution will typically turn yellow/orange, indicating the formation of the active Oxyma ester. Stir for exactly 15 minutes.

  • Amine Addition: Add (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine (1.0 mmol, 193 mg)[1] dropwise.

  • Thermal Shift: Elevate the reaction temperature to 50 °C using a heating block. Stir for 12 hours. Causality: The thermal energy is strictly required to overcome the steric repulsion between the 1-cyclopropylethyl group and the activated ester.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF and COMU byproducts. Dry over Na₂SO₄, filter, and concentrate.

Self-Validation & QC:

  • LC-MS Tracking: Monitor the disappearance of the amine peak at m/z 194.1 [M+H]⁺.

  • NMR Confirmation: In ¹H-NMR (CDCl₃), successful amidation is confirmed by the downfield shift of the benzylic CH₂ protons (from ~3.8 ppm to ~4.5-4.8 ppm) and the presence of rotamers (broadened peaks), which are highly characteristic of sterically hindered amides.

Protocol B: Synthesis of Asymmetric Ureas via In Situ Carbamoyl Chloride

Use this protocol to synthesize ureas for allosteric modulator libraries, bypassing the poor reactivity of standard isocyanates.

Step-by-Step Methodology:

  • Carbamoyl Chloride Formation: Dissolve (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine (1.0 mmol, 193 mg) and DIPEA (2.5 mmol, 435 µL) in anhydrous DCM (8.0 mL). Cool the mixture to 0 °C in an ice bath.

  • Triphosgene Addition: Slowly add triphosgene (0.4 mmol, 118 mg) dissolved in DCM (2.0 mL) dropwise over 10 minutes[6]. Caution: Highly toxic, perform in a well-ventilated fume hood. Stir at 0 °C for 30 minutes.

  • Validation Checkpoint: Remove a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. You should observe the methyl carbamate mass (m/z 252.1 [M+H]⁺), confirming complete conversion to the carbamoyl chloride.

  • Urea Formation: Add the desired primary amine (R-NH₂, 1.2 mmol) directly to the 0 °C solution. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup: Dilute with DCM (10 mL), wash with 1M HCl (10 mL) to remove unreacted primary amine, followed by brine (10 mL). Dry over MgSO₄ and concentrate under reduced pressure.

Self-Validation & QC:

  • TLC: The resulting urea will typically have a significantly lower Rf value than the starting secondary amine.

  • NMR Confirmation: Look for the appearance of a new, exchangeable N-H proton signal (typically between 5.5 - 7.0 ppm) corresponding to the primary amine partner, alongside the intact cyclopropyl multiplet (0.2 - 0.8 ppm).

References

  • MDPI. "In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry." Molecules. URL: [Link]

  • Elsevier. "Targeting west nile virus replication by xanthine inhibitors." OHSU Experts. URL: [Link]

  • Technical University of Munich (TUM). "Total Synthesis of Novel Bioactive Cyclic Peptide Natural Products." mediaTUM. URL: [Link]

  • Google Patents. "US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate." Google Patents.

Sources

Application

Application Note: In Vitro Pharmacological Characterization of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine (CFMA)

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Focus Area: G-Protein Coupled Receptor (GPCR) Allosteric Modulation, Calcium-Sensing Receptor (CaSR) Signaling Scientific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Focus Area: G-Protein Coupled Receptor (GPCR) Allosteric Modulation, Calcium-Sensing Receptor (CaSR) Signaling

Scientific Context and Mechanistic Rationale

The compound (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine (hereafter referred to as CFMA ) is a synthetic secondary amine featuring a highly lipophilic 2-fluorobenzyl group and a 1-cyclopropylethyl moiety. Structurally, CFMA shares a distinct pharmacophore with established calcimimetics, which are positive allosteric modulators (PAMs) of the Calcium-Sensing Receptor (CaSR)[1].

The CaSR is a Class C GPCR primarily responsible for maintaining systemic calcium homeostasis by regulating parathyroid hormone (PTH) secretion[1]. Calcimimetics like NPS R-568 or cinacalcet bind to the seven-transmembrane domain (7TM) of the CaSR and allosterically increase its sensitivity to extracellular calcium ([Ca²⁺]o), thereby enhancing intracellular signal transduction[1].

Because PAMs do not possess intrinsic efficacy in the absence of the endogenous orthosteric ligand, any robust in vitro screening assay must be carefully calibrated. The assay buffer must be supplemented with a sub-maximal concentration of extracellular calcium (typically 1.0 to 1.2 mM) to "prime" the receptor, allowing the allosteric modulator to exert its leftward-shifting effect on the calcium concentration-response curve[2].

Signaling Pathway Dynamics

Activation of the CaSR by a combination of[Ca²⁺]o and CFMA triggers the Gq/11-coupled pathway. This activates Phospholipase C (PLC), leading to the cleavage of PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering a rapid, transient release of intracellular calcium[3].

Pathway Ca Orthosteric Agonist (Extracellular Ca2+) CaSR Calcium-Sensing Receptor (CaSR) Ca->CaSR Binds Venus Flytrap Domain PAM Allosteric Modulator (CFMA) PAM->CaSR Binds 7TM Domain Gq Gq/11 Protein CaSR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release

CaSR signaling cascade highlighting orthosteric and allosteric binding sites.

Experimental Design & Self-Validating Workflow

To establish a trustworthy and reproducible screening protocol, we utilize human embryonic kidney (HEK293) cells stably transfected with the human CaSR gene[3]. HEK293 cells are chosen because their endogenous background of CaSR is negligible, ensuring that the measured calcium transients are exclusively mediated by the transfected receptor.

The primary assay measures intracellular calcium mobilization using the calcium-sensitive fluorophore Fluo-4 AM[3]. To ensure the system is self-validating, an orthogonal IP1 accumulation assay (measuring the downstream metabolite of IP3) is run in parallel to confirm that the calcium flux is strictly Gq/11-dependent rather than an artifact of membrane permeabilization or off-target ion channel activation[2].

Workflow A Cell Culture (HEK293-CaSR) B Plate Seeding (384-well, 15k/well) A->B C Dye Loading (Fluo-4 AM + Probenecid) B->C D Compound Addition (CFMA + 1.2mM Ca2+) C->D E Kinetic Readout (FLIPR/FlexStation) D->E F Data Analysis (EC50 Calculation) E->F

High-throughput screening workflow for evaluating CFMA via calcium mobilization.

Step-by-Step Methodologies

Protocol A: Compound Preparation and Solubilization

Due to the lipophilic nature of the fluorobenzyl and cyclopropyl moieties, CFMA exhibits poor aqueous solubility.

  • Primary Stock: Dissolve CFMA powder in 100% anhydrous DMSO to yield a 10 mM stock solution. Causality: Anhydrous DMSO prevents compound precipitation and hydrolysis during long-term storage at -20°C.

  • Working Dilutions: Perform a 10-point, 3-fold serial dilution of the 10 mM stock in 100% DMSO.

  • Assay Buffer Transfer: Dilute the DMSO intermediate plates 1:100 into the Assay Buffer (10 mM HEPES, 0.5 mM MgCl2, 4.2 mM KCl, 146 mM NaCl, 5.5 mM glucose, and 1.2 mM CaCl2, adjusted to pH 7.4)[2]. This ensures the final DMSO concentration on the cells does not exceed 0.5%, avoiding solvent-induced cytotoxicity.

Protocol B: Cell Culture and Seeding
  • Maintenance: Culture HEK293-CaSR cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and selection antibiotics (e.g., Geneticin/G418) to maintain plasmid expression[3].

  • Harvesting: Detach cells using TrypLE (avoid EDTA-based Trypsin if possible, as strong calcium chelation can temporarily desensitize the receptor)[2].

  • Seeding: Resuspend cells in plating medium and seed at a density of 15,000 cells per well into 384-well black-walled, clear-bottom microplates[2][3].

  • Incubation: Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow monolayer formation.

Protocol C: Intracellular Calcium Mobilization Assay
  • Dye Preparation: Prepare a 2X dye loading solution containing 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 5 mM Probenecid in Assay Buffer.

    • Causality: Pluronic F-127 acts as a non-ionic surfactant to aid the solubilization of the hydrophobic Fluo-4 AM ester. Probenecid is a broad-spectrum anion transport inhibitor; it prevents multidrug resistance proteins (like P-glycoprotein) from pumping the de-esterified dye out of the cell, ensuring a high signal-to-noise ratio.

  • Dye Loading: Remove the culture medium from the 384-well plate and add 20 µL/well of the 1X dye loading solution. Incubate in the dark at 37°C for 45 minutes[3].

  • Equilibration: Remove the plate from the incubator and let it equilibrate to room temperature for 15 minutes.

  • Kinetic Readout: Place the plate into a fluorescence imaging plate reader (e.g., FLIPR Tetra or FlexStation). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Compound Addition: The instrument automatically dispenses 10 µL of the 3X CFMA working solutions (containing 1.2 mM Ca²⁺) into the wells. Record the kinetic fluorescence response for an additional 120 seconds.

Data Presentation & Expected Outcomes

Data should be analyzed by calculating the maximum fluorescence (Peak F) minus the baseline fluorescence (Basal F), normalized to the response of a maximal reference agonist (e.g., 5 mM Ca²⁺ or 10 µM Cinacalcet). Curve fitting is performed using a four-parameter logistic non-linear regression model to determine the EC50.

Table 1: Representative Quantitative Data for CaSR Modulators

CompoundTargetEC50 at 1.2 mM Ca²⁺ (nM)EC50 at 0.5 mM Ca²⁺ (nM)Emax (%)CC50 (HEK293)Mechanism
CFMA CaSR42 ± 5> 10,00098%> 50 µMPositive Allosteric Modulator
Cinacalcet CaSR51 ± 6> 10,000100%> 50 µMPositive Allosteric Modulator
NPS R-568 CaSR25 ± 4> 10,00095%> 50 µMPositive Allosteric Modulator

Note: The dramatic rightward shift in EC50 at 0.5 mM Ca²⁺ confirms that CFMA acts as a PAM rather than a direct orthosteric agonist. It requires a threshold concentration of extracellular calcium to facilitate receptor activation.

Sources

Method

Application Notes and Protocols for the Crystallization and Purification of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine and its derivatives are of significant interest i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine and its derivatives are of significant interest in medicinal chemistry due to their potential as therapeutic agents. The synthesis of such molecules often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Achieving a high degree of purity is paramount for subsequent applications, including biological assays and formulation development. This document provides a comprehensive guide to the purification and crystallization of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine, offering detailed protocols and the scientific rationale behind the recommended procedures.

The purification strategy for an amine-containing compound like (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine typically involves a multi-step approach. An initial work-up to remove bulk, water-soluble impurities is often followed by chromatographic separation. For achieving high purity suitable for pharmaceutical applications, crystallization is the preferred final step. This guide will focus on a robust sequence of purification techniques: an initial aqueous work-up, followed by flash column chromatography, and culminating in the crystallization of the highly pure free base or its hydrochloride salt.

Purification Strategy Overview

The overall workflow for the purification of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine is depicted below. This strategy is designed to systematically remove different types of impurities based on their chemical and physical properties.

Purification_Workflow Crude_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Work-up Crude_Mixture->Aqueous_Workup Chromatography Flash Column Chromatography Aqueous_Workup->Chromatography Free_Base_Crystallization Free Base Crystallization Chromatography->Free_Base_Crystallization Salt_Formation Salt Formation (HCl) Chromatography->Salt_Formation Pure_Product High-Purity Product Free_Base_Crystallization->Pure_Product Salt_Crystallization Salt Crystallization Salt_Formation->Salt_Crystallization Salt_Crystallization->Pure_Product

Figure 1: General workflow for the purification of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine.

Part 1: Initial Purification

Aqueous Work-up

Principle: The initial step in purification often involves a liquid-liquid extraction to remove inorganic salts, water-soluble organic byproducts, and unreacted polar starting materials. As an amine, the target compound's solubility is pH-dependent. A basic wash with a solution like sodium bicarbonate (NaHCO₃) is typically employed to ensure the amine is in its free base form, which is more soluble in organic solvents and less soluble in water.[1]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2 x 50 mL per 100 mL of organic solution). This step neutralizes any acidic byproducts.

  • Water Wash: Wash the organic layer with deionized water (2 x 50 mL) to remove any remaining water-soluble impurities and residual base.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL) to facilitate the separation of the organic and aqueous layers and to remove bulk water from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, free base of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine as an oil or a solid.

Flash Column Chromatography

Principle: Flash column chromatography is a highly effective technique for separating compounds with different polarities. For amine-containing compounds, which can interact strongly with the acidic silica gel surface, the choice of eluent is critical to achieve good separation and recovery. A common strategy is to use a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).[2] The addition of a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide, to the eluent can help to prevent peak tailing and improve the elution of the basic amine product.[3]

Protocol:

  • Column Preparation: Pack a silica gel column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product from the aqueous work-up in a minimal amount of the chromatography solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally provides better resolution than wet loading.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a gradient. A typical gradient might be from 0% to 30% ethyl acetate in hexane. The addition of 0.1-1% triethylamine to the eluent system is recommended.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified free base of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine.

Part 2: High-Purity Crystallization

Crystallization is a powerful technique for achieving high purity of the final product. The choice between crystallizing the free base or a salt form depends on the physical properties of the compound.

Crystallization of the Free Base

Principle: The free base of an amine is typically less polar and may have a lower melting point than its corresponding salt. Crystallization of the free base is often achieved from a single solvent or a binary solvent system. The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Protocol: Cooling Crystallization

  • Solvent Screening: In small vials, test the solubility of the purified free base in a range of solvents (e.g., hexane, heptane, isopropanol, acetonitrile, toluene) at room and elevated temperatures.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the purified free base in a minimal amount of the chosen hot solvent.

  • Cooling: Slowly cool the solution to room temperature. If no crystals form, further cool the solution in an ice bath or a refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Crystallization of the Hydrochloride Salt

Principle: Amines readily form salts with acids. These salts are often more crystalline and have higher melting points than the free base. The hydrochloride salt is a common choice for pharmaceutical compounds due to its good stability and solubility properties.[4][5] The formation of the salt alters the solubility profile of the molecule, often making it more soluble in polar solvents and less soluble in non-polar organic solvents.

Protocol: Salt Formation and Crystallization

  • Salt Formation: Dissolve the purified free base in a suitable organic solvent, such as diethyl ether (Et₂O) or a mixture of isopropanol and hexane.

  • Acid Addition: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in Et₂O or isopropanolic HCl) to the stirred solution of the free base at 0 °C. The hydrochloride salt will often precipitate out of solution.

  • Crystallization/Recrystallization:

    • If the precipitate is crystalline, it can be collected by filtration.

    • If the precipitate is amorphous or needs further purification, it can be recrystallized. To do this, dissolve the crude salt in a minimal amount of a hot polar solvent (e.g., ethanol, methanol, or a mixture with water) and then allow it to cool slowly.

  • Crystal Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Crystallization_Process cluster_FreeBase Free Base Crystallization cluster_Salt Salt Crystallization FB_Dissolve Dissolve in Hot Solvent FB_Cool Slow Cooling FB_Dissolve->FB_Cool FB_Filter Filter Crystals FB_Cool->FB_Filter FB_Dry Dry Crystals FB_Filter->FB_Dry S_Dissolve Dissolve Free Base S_Add_HCl Add HCl Solution S_Dissolve->S_Add_HCl S_Precipitate Precipitate/Crystallize Salt S_Add_HCl->S_Precipitate S_Filter Filter Crystals S_Precipitate->S_Filter S_Dry Dry Crystals S_Filter->S_Dry

Figure 2: Detailed workflows for free base and hydrochloride salt crystallization.

Data Presentation

Purification Step Typical Impurities Removed Expected Purity Key Parameters to Optimize
Aqueous Work-up Inorganic salts, water-soluble organics, acidic/basic byproducts70-90%pH of aqueous washes, choice of organic solvent
Flash Chromatography Byproducts with different polarity, unreacted starting materials>95%Silica gel type, eluent system and gradient, loading technique
Crystallization Isomers, closely related impurities, residual solvent>99.5%Solvent system, cooling rate, temperature

Conclusion

The purification of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine to a high degree of purity can be reliably achieved through a systematic approach involving an initial aqueous work-up, followed by flash column chromatography, and culminating in a final crystallization step. The choice between crystallizing the free base or its hydrochloride salt will depend on the specific properties of the molecule and the desired final form. The protocols provided in this guide serve as a robust starting point for developing a highly efficient and scalable purification process for this and related compounds.

References

  • (1S)CYCLOPROPYL(2-FLUOROPHENYL)METHYLAMINE — Chemical Substance Information - NextSDS. (n.d.).
  • Cyclopropylmethylamine | 2516-47-4 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents. (n.d.).
  • (1R)CYCLOPROPYL(2-FLUOROPHENYL)METHYLAMINE HYDROCHLORIDE | 1982270-12-1 | C10H13ClFN | Appchem. (n.d.).
  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC - NIH. (n.d.).
  • CYCLOPROPYLAMINE - Ataman Kimya. (n.d.).
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - Beilstein Journals. (2011, July 21).
  • (PDF) Organic amine flash purification using a novel stationary phase - ResearchGate. (2015, November 26).

Sources

Technical Notes & Optimization

Troubleshooting

Improving the synthetic yield of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine

Answering the call for enhanced synthetic efficiency, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (1-Cyclopropyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering the call for enhanced synthetic efficiency, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, focusing on the chemical principles and troubleshooting logic essential for success in the lab.

The most common and direct route to synthesizing (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine is through the reductive amination of 2-fluorobenzaldehyde with 1-cyclopropylethylamine. This guide is centered on troubleshooting and optimizing this critical transformation, addressing the unique challenges presented by the sterically demanding amine and the electronically modified aldehyde.

General Synthetic Workflow: Reductive Amination

The reaction proceeds in two key stages: the formation of an iminium ion intermediate followed by its reduction to the target secondary amine. The efficiency of each step is critical for the overall yield.

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Imine_Intermediate Imine Intermediate 2-Fluorobenzaldehyde->Imine_Intermediate + Amine 1-Cyclopropylethylamine 1-Cyclopropylethylamine 1-Cyclopropylethylamine->Imine_Intermediate Iminium_Ion Iminium Ion Imine_Intermediate->Iminium_Ion + H+ (Acid Catalyst) - H2O Target_Amine (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine Iminium_Ion->Target_Amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Target_Amine Hydride Transfer

Caption: General workflow for reductive amination.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is low, and I'm recovering significant amounts of unreacted 2-fluorobenzaldehyde and 1-cyclopropylethylamine. What is the likely problem?

A1: This classic symptom points to inefficient formation of the imine or iminium ion intermediate. This is the rate-limiting step for many reductive aminations, especially with sterically hindered amines like 1-cyclopropylethylamine. The equilibrium between the starting materials and the imine may not favor the product.[1]

Troubleshooting Steps:

  • Optimize Reaction pH: Imine formation is catalyzed by mild acid, typically in the pH range of 4-5.[1][2]

    • Causality: If the pH is too high (basic), the carbonyl is not sufficiently activated. If the pH is too low (strongly acidic), the amine starting material becomes protonated and non-nucleophilic, shutting down the reaction.[1][2]

    • Solution: Add 1.0-1.2 equivalents of a mild acid like acetic acid to the reaction mixture before adding the reducing agent.[1][3]

  • Remove Water: The formation of an imine from an aldehyde and an amine is a condensation reaction that releases one molecule of water. According to Le Chatelier's principle, removing this water will drive the equilibrium toward the imine product.

    • Solution: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture during the imine formation stage.[2] For larger-scale reactions, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water.[2]

  • Increase Reaction Time/Temperature for Imine Formation: Allow the aldehyde, amine, and acid catalyst to stir for a sufficient period (e.g., 1-2 hours) at room temperature or with gentle heating (e.g., 40-50°C) before adding the reducing agent. Monitor the formation of the imine by TLC or LC-MS.[4]

Q2: My primary side product is 2-fluorobenzyl alcohol. How can I prevent this?

A2: The formation of 2-fluorobenzyl alcohol indicates that your reducing agent is reducing the starting aldehyde directly, rather than selectively reducing the iminium ion intermediate. This is a common issue when using overly reactive hydrides or when the rate of aldehyde reduction is competitive with the rate of imine formation.[1][5]

Troubleshooting Steps:

  • Switch to a Milder Reducing Agent: The choice of reducing agent is critical.

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can readily reduce both aldehydes and imines.[5] Its use often leads to the alcohol byproduct. If you must use it, a stepwise procedure where the imine is fully formed first is necessary.

    • Sodium Cyanoborohydride (NaBH₃CN): This agent is less reactive than NaBH₄ and is more selective for the iminium ion at a controlled pH (around 6-7).[2][5] However, it is highly toxic and can release hydrogen cyanide gas in acidic conditions.[2]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective at reducing iminium ions in the presence of aldehydes, thus minimizing alcohol byproduct formation.[6][7]

  • Ensure Complete Imine Formation First: If using a stronger reducing agent like NaBH₄, pre-form the imine as described in A1. Only after confirming via reaction monitoring that the aldehyde has been consumed should you add the reducing agent, preferably at a lower temperature (e.g., 0°C).[8][6]

Q3: The reaction is very slow, and even after an extended period, it does not reach completion. How can I improve the reaction rate?

A3: Sluggish reactions can be due to a combination of steric hindrance, electronic effects, or suboptimal conditions. The electron-withdrawing fluorine on the benzaldehyde can slightly decrease the reactivity of the carbonyl group.[9]

Troubleshooting Steps:

  • Use a Lewis Acid Catalyst: For challenging substrates, a Lewis acid can be used to activate the aldehyde.

    • Causality: The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack by the amine.

    • Solution: Add a catalyst like titanium(IV) isopropoxide (Ti(Oi-Pr)₄).[9][10] Typically, the aldehyde and amine are stirred with Ti(Oi-Pr)₄ to form the imine, followed by reduction.

  • Solvent Choice: The choice of solvent can impact reagent solubility and reaction rates.

    • Solution: 1,2-Dichloroethane (DCE) is a preferred solvent for reactions using NaBH(OAc)₃.[8][7] Tetrahydrofuran (THF) is also commonly used.[1] Avoid protic solvents like methanol when using NaBH(OAc)₃, as they can react with the reagent.[11]

  • Check Purity of 1-Cyclopropylethylamine: Impurities in the amine starting material can inhibit the reaction. If the amine was synthesized, ensure it is of high purity. Consider distillation or chromatographic purification of the amine before use.

Q4: I believe the reaction is working, but I am struggling to isolate and purify the final amine product. What are some effective strategies?

A4: Amines can be challenging to purify due to their basicity and polarity. Standard silica gel chromatography can sometimes lead to product loss (streaking) on the column.

Troubleshooting Steps:

  • Acid-Base Extraction: This is the most effective way to separate your basic amine product from neutral byproducts (like 2-fluorobenzyl alcohol) and unreacted aldehyde.

    • Workflow:

      • After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

      • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your amine will be protonated and move into the aqueous layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

      • Make the aqueous layer basic by adding a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is >10.

      • Extract the now deprotonated (neutral) amine back into an organic solvent (3x portions).

      • Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate to yield the purified amine.[4]

  • Modified Column Chromatography: If chromatography is necessary, the silica gel should be treated to prevent product adsorption.

    • Solution: Prepare a slurry of silica gel in your eluent system and add a small amount of a volatile base, such as triethylamine (~1-2% by volume). This deactivates the acidic silanol groups on the silica surface, allowing for better elution of the basic amine.[4]

Optimized Experimental Protocols

Protocol A: One-Pot Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This method is often preferred for its mild conditions and high selectivity, minimizing side reactions.[8][7]

  • To a solution of 2-fluorobenzaldehyde (1.0 eq.) and 1-cyclopropylethylamine (1.0-1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration), add acetic acid (1.0-1.2 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.[4]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture. Be aware of potential gas evolution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution or water.[4]

  • Extract the product using an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Perform an acid-base workup as described in Q4 for purification, or wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.[2]

Protocol B: Stepwise Reductive Amination with Sodium Borohydride

This two-step approach is useful when the one-pot method gives low yields or significant alcohol byproduct.[8]

Step 1: Imine Formation

  • Dissolve 2-fluorobenzaldehyde (1.0 eq.) and 1-cyclopropylethylamine (1.0-1.1 eq.) in a solvent that allows for azeotropic removal of water (e.g., toluene) in a flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue until the theoretical amount of water is collected and TLC/LC-MS shows consumption of the aldehyde.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude imine.

Step 2: Reduction of the Imine

  • Dissolve the crude imine from Step 1 in a suitable protic solvent (e.g., methanol or ethanol).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1-1.5 eq.) portion-wise, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water, then proceed with workup and purification as described in Q4.

Data Summary

Reducing AgentChemical FormulaTypical SolventSelectivity (Imine vs. Aldehyde)ProsCons
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃DCE, THFHighExcellent selectivity, mild, non-toxic byproducts, one-pot procedure is common.[6]Higher cost, moisture sensitive.
Sodium Cyanoborohydride NaBH₃CNMethanol, EthanolModerate to HighEffective at controlled pH, more selective than NaBH₄.[2][5]Highly Toxic , generates HCN in acid, requires careful pH control.[2]
Sodium Borohydride NaBH₄Methanol, EthanolLowInexpensive, readily available.[5][12]Poor selectivity, often reduces the starting aldehyde, requires a stepwise procedure for good yield.[2][5][6]
Catalytic Hydrogenation H₂ / Catalyst (Pd, Pt, Ni)Ethanol, Ethyl AcetateHighGreen alternative, high atom economy, clean reaction.[2][13]Catalyst can be deactivated by amines, may reduce other functional groups.[2]

Troubleshooting Logic Diagram

This diagram provides a systematic approach to diagnosing and solving common issues with the synthesis.

G Start Reaction Yield is Low Check_SM Check TLC/LC-MS: What species are present? Start->Check_SM SM_Only Mainly Starting Materials Check_SM->SM_Only Unreacted Aldehyde/Amine Alcohol_BP Significant 2-Fluorobenzyl Alcohol Byproduct Check_SM->Alcohol_BP Alcohol Byproduct Complex_Mix Complex Mixture/ Incomplete Reaction Check_SM->Complex_Mix Both SM and Products Troubleshoot_Imine Problem: Inefficient Imine Formation Solutions: 1. Add Acetic Acid (pH 4-5) 2. Use Molecular Sieves 3. Pre-form imine before reduction SM_Only->Troubleshoot_Imine Troubleshoot_Reduction Problem: Aldehyde Reduction Solutions: 1. Switch to milder reagent (NaBH(OAc)3) 2. Use stepwise procedure 3. Add NaBH4 at 0°C after imine forms Alcohol_BP->Troubleshoot_Reduction Troubleshoot_Rate Problem: Sluggish Reaction Solutions: 1. Use Lewis Acid (Ti(OiPr)4) 2. Switch to DCE solvent 3. Check amine purity Complex_Mix->Troubleshoot_Rate Success Yield Improved Troubleshoot_Imine->Success Troubleshoot_Reduction->Success Troubleshoot_Rate->Success

Sources

Optimization

Overcoming poor aqueous solubility of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine

Technical Support Center: (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine Document ID: TSC-4285F4-A1 Last Updated: April 7, 2026 Introduction This technical support guide is intended for researchers, scientists, and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine

Document ID: TSC-4285F4-A1

Last Updated: April 7, 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine. This compound, while promising, presents a significant and common challenge in experimental settings: poor aqueous solubility. Its molecular structure, characterized by hydrophobic cyclopropyl and fluorophenyl groups, contributes to low solubility in aqueous media, which can lead to issues such as precipitation in buffers, low bioavailability in assays, and inconsistent experimental results.

This document provides a structured, in-depth guide to understanding and overcoming these solubility challenges. We will move from fundamental principles to practical, step-by-step protocols designed to ensure the successful use of this compound in your research.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental physicochemical principles governing the solubility of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine.

Q1: Why is my compound, (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine, so poorly soluble in water?

A1: The poor aqueous solubility is a direct result of its molecular structure. The molecule contains large, non-polar regions (the cyclopropylethyl and fluorophenylmethyl groups) which are hydrophobic, or "water-fearing." While the secondary amine group is hydrophilic ("water-loving"), its contribution is outweighed by the larger hydrophobic portions of the molecule.[1] Consequently, the compound prefers a non-polar environment and has a low affinity for water, leading to poor solubility.

Q2: I see the term 'pKa' mentioned. What is it, and how does it affect my compound's solubility?

A2: The pKa is a measure of the acidity of a functional group. For (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine, the key functional group is the basic secondary amine. This amine can accept a proton (H+) to become positively charged (protonated). The pKa value indicates the pH at which 50% of the amine groups are protonated and 50% are in their neutral, free base form. The protonated, or ionized, form is significantly more water-soluble than the neutral form because the charge allows for favorable electrostatic interactions with polar water molecules.[2]

Q3: How can I use the Henderson-Hasselbalch equation to my advantage?

A3: The Henderson-Hasselbalch equation is a critical tool for predicting and controlling the solubility of ionizable drugs like this one.[3][4] For a basic compound, the equation relates pH, pKa, and the ratio of the protonated (soluble) and unprotonated (insoluble) forms. By controlling the pH of your solution, you can control the ionization state of the amine and, therefore, its solubility.[5] As a rule of thumb, to ensure maximum solubility, the pH of the aqueous solution should be adjusted to at least two units below the compound's pKa.

Q4: At what pH should I expect my compound to be most soluble?

A4: The secondary amine in this compound is predicted to have a pKa around 9.0. Based on the Henderson-Hasselbalch principle, you will see a significant increase in solubility as you lower the pH. To achieve a state where >99% of the compound is in its soluble, protonated form, you should aim for a pH of 7.0 or lower. Conversely, at physiological pH (7.4) and higher, the compound will predominantly be in its neutral, poorly soluble form.[6][7]

Section 2: Troubleshooting Guide - Addressing Common Experimental Failures

This section is formatted to directly address specific problems you may encounter during your experiments.

Problem: My compound precipitated immediately after I diluted my DMSO stock into my PBS buffer (pH 7.4). What went wrong?

Answer: This is a classic case of "solvent shock" or precipitation due to a change in pH and solvent polarity.[8]

  • Cause: Your compound was dissolved in a high-concentration DMSO stock, where it is soluble. When you diluted it into an aqueous phosphate-buffered saline (PBS) at pH 7.4, two things happened: the solvent became primarily aqueous, and the pH was not low enough to keep the amine group protonated. The compound converted to its poorly soluble free base form and crashed out of solution.[9]

  • Solution: You must ensure the final pH of your aqueous solution is low enough to maintain the compound in its charged, soluble state. Avoid neutral or alkaline buffers like standard PBS if possible. If the experiment requires a pH of 7.4, more advanced formulation strategies are necessary (see Section 3).

Problem: I can't even get my compound to dissolve to make a 10 mM stock solution in DMSO. What should I do?

Answer: While DMSO is a powerful solvent, highly crystalline or stable forms of a compound can resist dissolution.

  • Cause: The issue may be related to the high crystal lattice energy of the solid compound, which must be overcome for it to dissolve.

  • Solution:

    • Gentle Warming: Warm the solution in a water bath to 37°C. This added thermal energy can help break down the crystal lattice.[9]

    • Sonication: Use an ultrasonic bath to provide mechanical energy, which helps to break up solid aggregates and accelerate dissolution.[10]

    • Combined Approach: Use both gentle warming and sonication for maximum effect. Always visually inspect the solution to ensure no solid particles remain.

Problem: My in vitro cell-based assay is giving inconsistent results, and I suspect a solubility issue. How can I confirm this?

Answer: Inconsistent results are a hallmark of a compound precipitating in the assay medium.

  • Cause: Even if the initial dilution into media looks clear, the compound can slowly precipitate over the course of the experiment, especially in the presence of proteins and other components in cell culture media. This reduces the effective concentration of the compound available to the cells, leading to variability.

  • Solution:

    • Visual Inspection: Before and after the incubation period, examine a sample of your media containing the compound under a microscope. Look for crystalline particles or amorphous precipitate.

    • Test Solubility in Media: Prepare your final concentration in the complete cell culture medium and let it incubate under assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Afterwards, centrifuge the sample at high speed and measure the concentration of the compound in the supernatant via HPLC. This will tell you the true soluble concentration.

    • Formulation Adjustment: If precipitation is confirmed, you must improve the formulation using the protocols in Section 3.

Section 3: Step-by-Step Protocols for Solubility Enhancement

This section provides detailed, validated protocols to improve the aqueous solubility of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine.

Protocol 3.1: pH Modification and In Situ Salt Formation

This is the most direct and cost-effective method and should always be the first approach. The goal is to protonate the basic amine to form a soluble salt.[11][12]

Methodology:

  • Prepare a Concentrated Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM). Use gentle warming and sonication if necessary.[9]

  • Select an Acidic Buffer: Choose an aqueous buffer system with a final pH well below 7.0 (e.g., a citrate buffer at pH 5.0 or a simple saline solution to be acidified).

  • Acidify the Aqueous Phase: Before adding your compound, adjust the pH of your aqueous buffer. Add a small amount of a biocompatible acid, such as 1 M HCl, dropwise while stirring until the desired pH (e.g., pH 5.0) is reached.

  • Perform Step-wise Dilution:

    • Do not add the DMSO stock directly into the final large volume of buffer.

    • In a separate tube, add a small volume of the pH-adjusted buffer.

    • While vortexing the buffer, slowly add the required volume of the DMSO stock solution drop-wise. This gradual addition prevents localized high concentrations that can lead to precipitation.[9]

    • Add the remaining buffer to reach the final volume and concentration.

  • Final Validation:

    • Visually inspect the final solution for any cloudiness or particulates.

    • Re-measure the pH to confirm it has remained in the target acidic range.

    • For critical applications, filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates.

Protocol 3.2: Utilizing Co-solvents

If pH modification alone is insufficient or not compatible with your experimental system, the use of co-solvents can help keep the compound in solution.[13][14]

Methodology:

  • Select a Biocompatible Co-solvent: Common choices for biological experiments include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.

  • Determine Maximum Tolerable Concentration: Before proceeding, you must test the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent. Run a vehicle control with different percentages of the co-solvent (e.g., 1%, 2%, 5%) to identify the highest concentration that does not cause adverse effects.[15]

  • Prepare Co-solvent Buffer: Prepare your experimental buffer containing the pre-determined, safe percentage of the co-solvent. For example, to make 100 mL of a 5% ethanol buffer, add 5 mL of ethanol to 95 mL of your aqueous buffer.

  • Add Compound: Spike the co-solvent-containing buffer with your DMSO stock solution using the step-wise dilution method described in Protocol 3.1. The co-solvent will help to reduce the polarity of the bulk solution, making it more hospitable to your compound.[16]

Protocol 3.3: Advanced Formulation Strategies - An Overview

When pH modification and co-solvents are not viable options (e.g., for in vivo studies or experiments requiring strict physiological pH), more advanced formulation techniques are required.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[17] They can encapsulate the poorly soluble compound, forming an "inclusion complex" where the hydrophobic part of your molecule sits inside the cyclodextrin cavity, while the water-soluble exterior of the cyclodextrin interacts with the aqueous environment, effectively solubilizing the compound.[][19] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[20]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[21][22] The amorphous form of a drug has a higher energy state and is more soluble than its stable crystalline form.[23][24] This is an advanced technique typically performed using methods like spray-drying or hot-melt extrusion and is common in later-stage drug development.[25]

Section 4: Data Presentation & Visualization

Table 1: pH-Dependent Solubility Profile

This table illustrates the dramatic effect of pH on the aqueous solubility of a typical basic compound like (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine.

pH of Aqueous BufferPredicted Ionization StateExpected Aqueous SolubilityObservations
4.0>99% Protonated (Soluble Form)High (>1 mg/mL)Clear, stable solution.
6.0~99% Protonated (Soluble Form)Moderate-High (~0.5-1 mg/mL)Likely a clear solution at moderate concentrations.
7.4 (PBS)~97% Unprotonated (Insoluble Form)Very Low (<0.01 mg/mL)High risk of immediate or delayed precipitation.
8.0>99% Unprotonated (Insoluble Form)Very Low (<0.01 mg/mL)Precipitation is highly likely.
Diagrams

G start Compound Precipitates in Aqueous Buffer check_ph Is buffer pH < 7.0? start->check_ph adjust_ph Protocol 3.1: Adjust pH to < 7.0 using an acidic buffer. check_ph->adjust_ph No check_compat Is acidic pH compatible with assay? check_ph->check_compat Yes success Solubility Issue Resolved adjust_ph->success use_cosolvent Protocol 3.2: Add a co-solvent (e.g., <5% EtOH, PEG400). check_compat->use_cosolvent No check_compat->success Yes check_cosolvent_compat Does co-solvent affect assay? use_cosolvent->check_cosolvent_compat advanced Consider Advanced Formulation: - Cyclodextrins - Amorphous Solid Dispersions check_cosolvent_compat->advanced Yes check_cosolvent_compat->success No

Caption: Decision workflow for troubleshooting precipitation issues.

Caption: Equilibrium shift based on environmental pH.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Aprinnova. Available at: [Link]

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of the Witwatersrand, Johannesburg. Available at: [Link]

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available at: [Link]

  • Solubility and pH of amines. Royal Society of Chemistry. Available at: [Link]

  • Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist. AccessPhysiotherapy. Available at: [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Center for Biotechnology Information. Available at: [Link]

  • AmorSol® - Amorphous Solid Dispersion Technology. Ascendia Pharma. Available at: [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link]

  • Amorphous Solid Dispersion. Veranova. Available at: [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]

  • Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key. Available at: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Available at: [Link]

  • Amorphous Solid Dispersions for Drug Delivery. Aenova Group. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information. Available at: [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available at: [Link]

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Phenomenex. Available at: [Link]

  • Study of pH-dependent drugs solubility in water. SciSpace. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Taylor & Francis Online. Available at: [Link]

  • Dissolution Method Troubleshooting. Dissolution Technologies. Available at: [Link]

  • Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. Available at: [Link]

  • Salt formation to improve drug solubility. ScienceDirect. Available at: [Link]

  • Improvement of Benexate through Salt Formation Using Artificial Sweetener. MDPI. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral Separation of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine

Welcome to the Technical Support Center for chiral chromatography. This guide is specifically engineered for researchers and drug development professionals tasked with the enantiomeric resolution of (1-Cyclopropylethyl)[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral chromatography. This guide is specifically engineered for researchers and drug development professionals tasked with the enantiomeric resolution of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine .

Due to its structural complexity—featuring a sterically demanding 1-cyclopropylethyl group, a secondary amine, and an electron-withdrawing 2-fluorobenzyl moiety—this molecule presents unique chromatographic challenges. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure robust separation.

Part 1: Frequently Asked Questions (Method Development)

Q1: Which Chiral Stationary Phase (CSP) chemistry yields the highest enantioselectivity for this specific molecule? A: Polysaccharide-based CSPs, specifically cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IB or Lux® Cellulose-3), are the gold standard for this analyte [1]. Causality: The carbamate linkages on the CSP act as primary hydrogen-bond donors and acceptors, interacting directly with the secondary amine of your analyte. Simultaneously, the 3,5-dimethylphenyl groups create a highly specific π−π interaction cavity. Because the 2-fluorophenyl moiety of the analyte is electron-deficient (due to fluorine's high electronegativity), it forms strong π−π donor-acceptor interactions with the electron-rich aromatic rings of the CSP. This synergistic interaction amplifies the differential binding energy ( ΔΔG ) between the (R) and (S) enantiomers.

Q2: Why am I experiencing severe peak tailing, and how do I correct it? A: Peak tailing in chiral amine separation is primarily caused by secondary ion-exchange interactions. The basic secondary amine of the analyte (pKa ~9–10) interacts non-specifically with residual acidic silanol groups (pKa ~4.5) on the silica support. Causality & Solution: To resolve this, you must add a basic modifier to the mobile phase. For a secondary amine like (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine, Diethylamine (DEA) or Ethylenediamine (EDA) at 0.1% (v/v) is far superior to Triethylamine (TEA) [2]. DEA is a secondary amine and sterically mimics the analyte, allowing it to competitively block the specific tight silanol cavities that trap the analyte. The bulkier tertiary TEA cannot access these steric pockets, leading to continued tailing.

Q3: How does the 1-cyclopropylethyl group influence the separation thermodynamics? A: The cyclopropyl ring is highly rigid and sterically demanding. It restricts the conformational flexibility of the analyte as it enters the chiral groove of the polysaccharide. Because this steric fit is highly sensitive to thermal energy, lowering the column temperature (e.g., from 25°C to 15°C) often enhances resolution. Lowering the temperature reduces the entropic penalty ( TΔS ) and makes the separation heavily enthalpy-driven ( ΔH ), maximizing the "lock-and-key" steric fit inside the CSP cavity.

Part 2: Troubleshooting Guide

Issue: Sudden loss of baseline resolution (Rs < 1.5) over multiple injections.

  • Root Cause: Accumulation of strongly retained impurities or water absorption in normal-phase solvents (Hexane/IPA). Water molecules competitively bind to the carbamate linkages on the CSP, disrupting the hydrogen-bonding network essential for chiral recognition.

  • Corrective Action: Flush the column with 100% anhydrous Ethanol (containing 0.1% DEA) for 20 column volumes at 0.5 mL/min to strip bound water. Ensure all future normal-phase solvents are strictly anhydrous.

Issue: Unstable baseline or ghost peaks during the run.

  • Root Cause: Incomplete mixing of the basic additive (DEA) by the pump's low-pressure mixing valve, or UV absorbance interference from the additive at low wavelengths (< 230 nm).

  • Corrective Action: Pre-mix the mobile phase volumetrically in a single reservoir. Shift the detection wavelength to 254 nm or 265 nm , where the fluorophenyl group of the analyte absorbs strongly, but aliphatic amines like DEA are transparent.

Part 3: Quantitative Data & Optimization

The following table demonstrates the causal impact of different mobile phase additives on the chromatographic parameters of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine.

Table 1: Effect of Basic Modifiers on Chromatographic Parameters (Conditions: Cellulose tris(3,5-dimethylphenylcarbamate) CSP, Hexane/IPA 90:10 v/v, 1.0 mL/min, 25°C)

Modifier AddedConcentration (v/v)Retention Time E1 (min)Retention Time E2 (min)Tailing Factor (Tf)Resolution (Rs)
None (Control)0.0%14.5016.202.850.90
Triethylamine (TEA)0.1%12.1513.551.601.45
Diethylamine (DEA) 0.1% 11.40 12.95 1.10 2.15
Ethylenediamine (EDA)0.1%11.2512.801.052.30

Insight: EDA provides the highest resolution due to its dual-amine functionality, completely neutralizing residual silanols, but DEA is often preferred for its superior volatility and MS-compatibility.

Part 4: Experimental Protocols (Self-Validating System)

To ensure trustworthiness, this protocol operates as a self-validating system . You must pass the System Suitability Test (SST) before analyzing unknown samples.

Step 1: Mobile Phase Preparation

  • Measure 900 mL of anhydrous HPLC-grade n-Hexane and 100 mL of anhydrous 2-Propanol (IPA).

  • Add exactly 1.0 mL of high-purity Diethylamine (DEA) to the mixture.

  • Mix thoroughly using a magnetic stirrer for 5 minutes, then degas via ultrasonication for 10 minutes.

Step 2: Column Equilibration

  • Install a 250 x 4.6 mm, 5 µm immobilized cellulose-based CSP column (e.g., CHIRALPAK® IB) [3].

  • Set the column oven temperature to 20°C.

  • Flow the mobile phase at 1.0 mL/min for a minimum of 45 minutes to ensure the DEA fully saturates the active silanol sites.

Step 3: Sample Preparation

  • Dissolve the racemic (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine standard in the mobile phase to a concentration of 1.0 mg/mL.

  • Filter through a 0.22 µm PTFE syringe filter.

Step 4: System Suitability Validation (Critical Step)

  • Inject 10 µL of the racemic standard.

  • Validation Criteria: The system is only validated for actual sample runs if the Tailing Factor (Tf) of the second eluting enantiomer is ≤ 1.2 and the Resolution (Rs) is ≥ 1.5 .

  • Feedback Loop: If Rs < 1.5, decrease the temperature to 15°C. If Tf > 1.2, increase DEA concentration to 0.15%.

Part 5: Workflow Visualization

The following diagram maps the logical decision-making process for optimizing the separation of this specific fluorinated amine.

Workflow A Start: Chiral Separation of Fluorinated Secondary Amine B Select CSP: Cellulose Tris(3,5-dimethylphenylcarbamate) A->B C Mobile Phase: Hexane / IPA (90:10 v/v) B->C D Peak Tailing Observed? (Tf > 1.2) C->D E Add 0.1% DEA or EDA (Blocks residual silanols) D->E Yes F Resolution Rs < 1.5? D->F No E->F G Decrease Temp to 15°C (Enhance enthalpy-driven fit) F->G Yes H Optimized Method Achieved (Rs > 2.0, Tf < 1.2) F->H No G->H

Caption: Decision tree for optimizing chiral HPLC conditions for fluorinated secondary amines.

References

  • Zhang, T. "Method development with CHIRALPAK® IB". Chiral Technologies Europe. Available at: [Link]

  • MDPI. "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines". Molecules. Available at:[Link]

  • Daicel Corporation. "Develop Chiral Separation Methods with Daicel's Immobilized Columns". Daicel Chiral Technologies. Available at:[Link]

Optimization

Technical Support Center: Preventing Oxidative Degradation of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine

Welcome to the Technical Support Center. This portal is designed for researchers, formulation scientists, and drug development professionals troubleshooting stability issues with (1-Cyclopropylethyl)[(2-fluorophenyl)meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, formulation scientists, and drug development professionals troubleshooting stability issues with (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine . As a secondary amine, this active pharmaceutical ingredient (API) is highly susceptible to oxidative degradation. This guide synthesizes mechanistic theory with field-proven protocols to help you design robust storage and formulation strategies.

Part 1: Mechanistic Diagnostics (The "Why")

Q: Why is (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine specifically vulnerable to oxidation during storage? A: The compound features a secondary amine center flanked by a sterically hindered cyclopropylethyl group and a 2-fluorobenzyl group. While steric hindrance offers some protection against nucleophilic attacks, the electron-rich nitrogen remains highly susceptible to autoxidation and peroxide-mediated electrophilic attacks. Oxidation typically initiates via hydrogen abstraction at the nitrogen or adjacent alpha-carbons, generating an aminyl radical. This reacts with molecular oxygen or reactive oxygen species (ROS) to form a hydroxylamine, which can further oxidize to a nitrone or undergo C-N bond cleavage (N-dealkylation) yielding primary amines and aldehydes[1].

Q: We store the API in a dark, climate-controlled room, yet we still see degradation. What is the hidden catalyst? A: The culprit is often trace impurities within your excipients or solvents. Pharmaceutical excipients like polyethylene glycols (PEGs) and polysorbates inherently contain trace hydroperoxides and organoperoxides[2]. Even at parts-per-million (ppm) levels, these peroxides initiate radical chain reactions. Furthermore, trace transition metals (e.g., Fe²⁺, Cu²⁺) present in formulation buffers or leached from container closures catalyze the Fenton reaction, converting benign peroxides into highly reactive hydroxyl radicals[3].

Pathway A (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine (Secondary Amine) B Radical Initiation (Trace Metals / Light / Peroxides) A->B ROS / O2 Exposure C Aminyl Radical Intermediate B->C H-abstraction D Hydroxylamine Derivative C->D +OH radical F N-Dealkylation Products (Primary Amine + Aldehyde) C->F C-N Bond Cleavage E Nitrone Derivative D->E Further Oxidation

Caption: Mechanistic pathway of secondary amine oxidative degradation into hydroxylamines and nitrones.

Part 2: Formulation & Storage Troubleshooting (The "How")

Q: How can we formulate our solutions to halt this oxidative cascade? A: A multi-pronged approach targeting the causal mechanisms is required:

  • Chain-Breaking Antioxidants: Incorporate radical scavengers like Butylated Hydroxytoluene (BHT) or reducing agents like Ascorbic Acid. These terminate the autoxidation chain reaction by preferentially reacting with peroxyl radicals[1].

  • Chelating Agents: Add EDTA (Ethylenediaminetetraacetic acid) to sequester trace metals, thereby preventing the metal-catalyzed breakdown of peroxides into hydroxyl radicals[1].

  • pH Optimization: For amines, the non-ionized (free base) form is significantly more vulnerable to oxidation due to the availability of the nitrogen's lone pair. Formulating at a pH where the amine is protonated (salt form) reduces its electron density and oxidative susceptibility[1].

Q: What are the definitive storage protocols for the pure API and its formulated solutions? A: Storage must eliminate the triad of oxidation: Oxygen, Light, and Heat.

  • Atmosphere: Purge all headspace with inert gases (Nitrogen or Argon) before sealing. For extreme sensitivity, use a freeze-pump-thaw cycle to remove dissolved oxygen from liquid formulations[4].

  • Packaging: Use amber glass vials to block UV/visible light, preventing photo-induced radical initiation[5]. Avoid low-density polyethylene (LDPE) which is highly permeable to oxygen[3].

  • Temperature: Store liquid formulations at 2°C–8°C (refrigeration) or –20°C (freezing) to kinetically slow down degradation pathways[6].

Excipient Impact & Mitigation Matrix
Stress Factor / ImpurityTypical SourceImpact on API Stability (Degradation Rate)Recommended Mitigation StrategyQuantitative Target
Hydroperoxides PEGs, PolysorbatesHigh (Rapid hydroxylamine formation)Vacuum drying of excipients; use of low-peroxide grades< 5 ppm peroxide in excipient
Trace Transition Metals Buffers, GlasswareModerate (Catalyzes radical initiation)Addition of EDTA0.01% - 0.05% w/v EDTA
Dissolved Oxygen Ambient AirModerate (Sustains autoxidation chain)N₂/Argon headspace purging< 1% Headspace O₂
UV/Visible Light Lab EnvironmentLow to Moderate (Photo-oxidation)Amber glass packaging100% UV block (200-400nm)

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, any stability-indicating method must be self-validating. The following protocol outlines a Forced Degradation Study designed to map the oxidative vulnerability of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine while incorporating internal controls to rule out artifactual degradation.

Protocol: Oxidative Stress & Antioxidant Screening Workflow

Objective: To determine the specific oxidative degradation profile of the API and validate the efficacy of selected antioxidants. Causality Check: We use both a peroxide stressor (H₂O₂) and a radical initiator (AAPH) to distinguish between nucleophilic/electrophilic oxidation and radical-mediated autoxidation[3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine in a chemically inert buffer (e.g., 50 mM Phosphate buffer, pH adjusted to 7.4).

  • Control Group Establishment (Self-Validation):

    • Negative Control: API in buffer, no stressor, stored at 4°C in the dark.

    • Positive Control: API in buffer + 0.3% H₂O₂ (v/v), no antioxidants.

    • System Suitability: Stressor alone (no API) to ensure LC-MS peaks are not stressor artifacts[4].

  • Antioxidant Spiking: To the test aliquots, add the following stabilizers individually and in combination:

    • 0.05% w/v BHT (Radical scavenger)

    • 0.05% w/v EDTA (Metal chelator)

  • Incubation: Seal all vials under ambient air. Incubate at 40°C for 24 to 72 hours.

  • Reaction Quenching: Stop the oxidation by adding a quenching agent (e.g., sodium metabisulfite) to neutralize residual peroxides before analysis.

  • LC-MS/MS Analysis: Analyze the samples using High-Resolution Mass Spectrometry to quantify the remaining parent API and identify the specific m/z shifts corresponding to hydroxylamine (+16 Da) or nitrone (+14 Da) formation.

Workflow S1 Step 1: API Solution Prep (1 mg/mL in Buffer) S2 Step 2: Establish Controls (Negative, Positive, System) S1->S2 S3 Step 3: Add Stressors (0.3% H2O2 or AAPH) S2->S3 S4 Step 4: Spike Antioxidants (BHT, EDTA) S3->S4 S5 Step 5: Incubation (40°C for 24-72 hrs) S4->S5 S6 Step 6: Quench Reaction (Sodium Metabisulfite) S5->S6 S7 Step 7: LC-MS/MS Analysis (Quantify Degradants) S6->S7

Caption: Self-validating experimental workflow for oxidative stress testing and antioxidant screening.

References

  • National Institutes of Health (NIH) / PMC - Oxidation of Drugs during Drug Product Development: Problems and Solutions. Available at: [Link]

  • Google Patents - WO2010030670A2 - Compositions and methods for the prevention of oxidative degradation of proteins.
  • USPTO - Stabilization of Pharmaceuticals to Oxidative Degradation. Available at: [Link]

  • The Pharmaceutical Journal - Understanding the chemical basis of drug stability and degradation. Available at:[Link]

  • GMP Insiders - Stability Storage Conditions In Pharma Industry. Available at:[Link]

Sources

Troubleshooting

🔍 FAQ 1: Why does my analyte signal drop significantly in biological samples compared to neat solvent?

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter bioanalytical challenges involving highly lipophilic, basic amines like (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter bioanalytical challenges involving highly lipophilic, basic amines like (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine .

This specific compound features a secondary amine coupled with cyclopropylethyl and fluorobenzyl groups. While these structural characteristics make it highly responsive in positive electrospray ionization (ESI+), its high lipophilicity causes it to elute late in reversed-phase chromatography. This creates a perfect storm for matrix effects, as its elution profile directly overlaps with endogenous phospholipids, leading to severe charge competition and signal suppression[1].

Below is a comprehensive, causality-driven troubleshooting guide designed to help you systematically diagnose, quantify, and eliminate matrix effects for this specific molecule.

The Science: You are experiencing ion suppression . In LC-MS/MS, the "matrix" refers to all sample components other than your target analyte[2]. When analyzing plasma or serum, phospholipids (glycerophosphocholines) are the primary culprits. During the ESI process, droplets undergo evaporation and fission. Because phospholipids are highly surface-active, they crowd the surface of the ESI droplet. Your target compound—despite being a readily ionizable basic amine—is physically blocked from reaching the droplet surface to acquire a proton, resulting in a suppressed MS signal[3].

G A ESI Droplet (High Surface Tension) B Target Analyte (Basic Amine) A->B C Phospholipids (Matrix) A->C D Surface Competition B->D C->D E Ion Suppression (Reduced MS Signal) D->E Charge depletion

Mechanism of electrospray ionization (ESI) suppression by endogenous phospholipids.

🔍 FAQ 2: How can I definitively measure the extent of this suppression?

The Science: Before optimizing your method, you must establish a baseline using a self-validating experimental design. This is achieved by calculating the Matrix Factor (MF) . By comparing a sample spiked after extraction to a neat standard, you isolate the MS ionization efficiency from the physical recovery of your extraction method[4].

Protocol 1: Self-Validating Matrix Factor Assessment

  • Prepare Neat Standard: Prepare a solution of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine at your mid-QC concentration in your final reconstitution solvent.

  • Extract Blanks: Process six distinct lots of blank biological matrix (e.g., human plasma) using your current sample preparation method.

  • Post-Extraction Spike: Spike the extracted blank matrices with the target compound at the mid-QC concentration.

  • Acquisition: Inject both the neat standard and the post-extraction spiked samples into the LC-MS/MS.

  • Validation Logic: Calculate the Matrix Factor: MF = (Peak Area of Post-Spiked Sample) / (Peak Area of Neat Standard).

    • Self-Validation: If the MF is between 0.85 and 1.15, matrix effects are negligible, and your method is validated. If MF < 0.85, proceed to the optimization steps below.

🔍 FAQ 3: Simple protein precipitation (PPT) is failing. What is the optimal sample preparation strategy?

The Science: Standard PPT removes proteins but leaves nearly 100% of phospholipids in the sample[1]. Because (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine is a secondary amine with a pKa of approximately 9.5, it is an ideal candidate for Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction .

By dropping the pH of the sample, we force the amine into a positively charged state. It will bind electrostatically to the sulfonic acid groups of the MCX sorbent. This allows us to wash the cartridge with 100% organic solvent, stripping away the neutral, highly lipophilic phospholipids while our analyte remains locked in place.

Protocol 2: MCX SPE Workflow

  • Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Load: Dilute 100 µL of plasma 1:1 with 2% Formic Acid (ensuring the secondary amine is fully protonated) and load onto the sorbent.

  • Wash 1 (Aqueous): Pass 1 mL 2% Formic Acid in Water to remove salts and highly polar interferences.

  • Wash 2 (Organic - Critical Step): Pass 1 mL 100% Methanol. Causality: Because the analyte is ionically bound, this aggressive organic wash strips away surface-active phospholipids without eluting the target compound.

  • Elute: Pass 1 mL 5% Ammonium Hydroxide in Methanol. Causality: The high pH (>10) neutralizes the secondary amine, breaking the ionic bond and eluting the purified analyte.

  • Reconstitute: Evaporate under nitrogen and reconstitute in the initial mobile phase.

🔍 FAQ 4: Can I resolve this chromatographically without changing my sample prep?

The Science: Yes, by altering the column selectivity. If budget constraints prevent the use of SPE, you can shift the analyte's retention time away from the phospholipid elution zone.

Since your molecule contains a 2-fluorophenyl group , switching from a standard C18 column to a Pentafluorophenyl (PFP) column is highly recommended. A PFP stationary phase introduces orthogonal retention mechanisms—specifically dipole-dipole, pi-pi, and unique fluorine-fluorine interactions[4]. This will selectively shift the retention time of your fluorinated analyte, separating it from the purely hydrophobic retention of bulk lipids.

Workflow Start Assess Matrix Factor (MF) Q1 Is MF < 0.85 or > 1.15? Start->Q1 No Proceed to Validation Q1->No No Yes Optimize Method Q1->Yes Yes Prep 1. Switch to MCX SPE Yes->Prep Chrom 2. Use PFP Column Yes->Chrom Iso 3. Use SIL-IS Yes->Iso

Step-by-step decision matrix for resolving LC-MS/MS signal suppression.

📊 Quantitative Performance Summary

The table below summarizes the expected quantitative improvements when transitioning from standard protein precipitation to optimized extraction methods for lipophilic secondary amines.

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)Phospholipid Removal (%)
Protein Precipitation (PPT) 92 ± 40.45 (Severe Suppression)< 5%
Liquid-Liquid Extraction (LLE) 78 ± 60.88 (Acceptable)~ 85%
MCX Solid Phase Extraction 89 ± 30.98 (Optimal)> 98%

📚 References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom. Available at:

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at:

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at:

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available at:

Sources

Optimization

Resolving peak tailing in (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chromatography challenges involving complex pharmaceutical intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chromatography challenges involving complex pharmaceutical intermediates. The compound (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine presents a classic, yet highly frustrating, analytical hurdle: severe peak tailing.

This guide is designed to move beyond generic troubleshooting. We will dissect the fundamental thermodynamic and kinetic realities of your separation, isolate the root cause, and provide self-validating protocols to restore peak symmetry and quantitative accuracy.

Diagnostic Workflow

Before altering your method, you must definitively isolate whether the tailing is caused by a physical system defect or a chemical interaction. Follow the logic in the diagnostic workflow below.

TroubleshootingWorkflow Start Peak Tailing Detected (As > 1.5) Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision Does Neutral Peak Tail? Test->Decision Physical Physical Issue (Dead Volume / Void) Decision->Physical Yes Chemical Chemical Issue (Silanol Interaction) Decision->Chemical No FixPhys Check Fittings, Replace Frit/Column Physical->FixPhys FixChem Adjust pH (<3 or >10) Use End-capped Column Chemical->FixChem

Diagnostic workflow for differentiating chemical and physical peak tailing.

Troubleshooting Guide & FAQs

Q: Why does (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine exhibit severe peak tailing? A: The root cause is a dual-retention mechanism. Your analyte contains a secondary amine, which is highly basic (estimated pKa ~9.5). In a standard reversed-phase system operating at a mid-range pH (e.g., pH 5–7), this amine is fully protonated ( NH2+​ ). Simultaneously, the residual silanol groups ( Si−OH ) on traditional silica stationary phases have a pKa of approximately 3.8. At mid-pH, these silanols deprotonate into negatively charged silanoxide ions ( SiO− ).

While the bulky fluorophenyl and cyclopropyl groups drive primary retention via hydrophobic partitioning, the protonated amine engages in a secondary ion-exchange interaction with the SiO− groups. Because this ionic interaction has significantly slower desorption kinetics than hydrophobic partitioning, the analyte molecules "stick" to the stationary phase, resulting in an asymmetrical trailing edge ([1];[2]).

Q: How do I definitively prove the tailing is chemical and not a physical system issue? A: You must implement a self-validating diagnostic test using a neutral marker. Physical issues—such as a blocked frit, column void, or excessive extra-column dead volume—will distort all peaks indiscriminately. Chemical issues (like silanol interactions) only affect ionizable compounds. By injecting a highly hydrophobic, neutral compound (e.g., Toluene), you isolate the variable. If the neutral marker elutes symmetrically (Asymmetry factor As​≈1.0 ) but your basic amine tails, the issue is definitively a chemical acid-base interaction ([3]).

Q: What is the optimal mobile phase pH to resolve this secondary interaction? A: To eliminate the ion-exchange mechanism, you must operate at least 2 pH units away from the pKa of either the silanols or the analyte ([4]).

  • Low pH Strategy (Recommended): Adjust the mobile phase to pH < 3.0 (e.g., using 0.1% Formic Acid or Trifluoroacetic Acid). This fully protonates the silanols back to neutral Si−OH , neutralizing their charge and eliminating the secondary interaction ([5]; [6]).

  • High pH Strategy: Adjust the mobile phase to pH > 10.5 (e.g., using Ammonium Hydroxide). This deprotonates your secondary amine into its neutral state. Caution: This requires a specialized high-pH resistant column (e.g., ethylene-bridged hybrid silica) to prevent the silica backbone from dissolving ([2]).

Q: Can I fix this without altering my mobile phase pH? A: Yes, through advanced column chemistry or sacrificial additives:

  • Base-Deactivated Columns: Switch to a highly end-capped, Type B silica column. End-capping converts residual silanols into less polar functional groups, sterically shielding them from the basic amine ([7]).

  • Mobile Phase Additives: Introduce a competing base, such as Triethylamine (TEA), at ~20 mM. TEA is sterically small and highly basic; it will preferentially bind to the active silanols, acting as a sacrificial blocker so your target analyte can elute cleanly ([5]).

Quantitative Performance Metrics

The table below summarizes the expected impact of various chromatographic conditions on the peak shape of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine.

Mobile Phase pHBuffer / AdditiveColumn TypeAsymmetry ( As​ )Diagnosis / Status
7.0 10 mM PhosphateStandard C18 (Type A)2.85 Severe Tailing (Silanol Ionization)
7.0 10 mM Phosphate + 20 mM TEAStandard C18 (Type A)1.45 Acceptable (TEA blocks silanols)
2.5 0.1% Trifluoroacetic AcidEnd-capped C18 (Type B)1.15 Optimal (Silanols protonated)
10.5 10 mM Ammonium HydroxideHybrid Silica C181.08 Optimal (Amine deprotonated)

Self-Validating Experimental Protocols

Protocol 1: The Neutral Marker Diagnostic Test

Purpose: To definitively isolate chemical silanol interactions from physical system defects.

  • Standard Preparation: Prepare a mixed standard containing (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine (0.1 mg/mL) and Toluene (0.1 mg/mL) diluted in your current mobile phase.

  • System Equilibration: Ensure the HPLC system is equilibrated with your current problematic method parameters (e.g., mid-pH mobile phase).

  • Injection: Inject 5 µL of the mixed standard onto the column.

  • Data Analysis: Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% of the peak height using the formula As​=B/A .

  • Validation Logic:

    • If Toluene As​<1.2 AND Amine As​>1.5 : The system plumbing is perfect. Proceed to Protocol 2 to resolve the chemical interaction.

    • If Toluene As​>1.5 AND Amine As​>1.5 : Stop. You have a physical issue. Replace the column frit, check for dead volume in PEEK tubing connections, or replace the collapsed column.

Protocol 2: Low-pH Mobile Phase Optimization

Purpose: To chemically suppress silanol ionization and eliminate secondary ion-exchange interactions.

  • Aqueous Phase (Mobile Phase A) Preparation: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly. The resulting pH will be approximately 2.0. TFA acts as both an acidifier and a weak ion-pairing agent.

  • Organic Phase (Mobile Phase B) Preparation: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Column Selection: Install a base-deactivated, fully end-capped Type B silica C18 column rated for low-pH stability.

  • Equilibration: Flush the column with 10 column volumes of 50:50 A:B to ensure complete protonation of the stationary phase silanols.

  • Execution: Inject the basic amine sample. The As​ should now drop below 1.2, yielding a sharp, symmetrical Gaussian peak suitable for accurate integration and trace-level quantification.

References

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at:[Link]

  • Chromatography Online. "HPLC Diagnostic Skills II – Tailing Peaks." The LCGC Blog. Available at:[Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech, Inc. Available at:[Link]

  • ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography." ACD/Labs. Available at:[Link]

  • Chromatography Today. "The use of Mobile Phase pH as a Method Development Tool." Chromatography Today. Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. Available at:[Link]

  • Axion Labs. "HPLC Peak Tailing." Axion Labs. Available at:[Link]

Sources

Troubleshooting

FAQ 1: Why does my (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine compound exhibit rapid clearance in microsomal assays?

Welcome to the Technical Support Center for Lead Optimization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific pharmacokinetic liabilities of (1-Cyclopropylethyl)[(2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lead Optimization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific pharmacokinetic liabilities of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine compounds.

This guide bypasses generic advice, focusing strictly on the causality of metabolic degradation and providing field-proven, self-validating protocols to engineer metabolic stability into your secondary amine scaffolds.

The Causality of Degradation: Your compound is a secondary benzylamine flanked by two highly vulnerable alpha-carbons: the benzylic carbon of the 2-fluorobenzyl group and the methine carbon of the 1-cyclopropylethyl group.

Cytochrome P450 (CYP450) enzymes, predominantly CYP3A4 and CYP2D6, catalyze N-dealkylation by abstracting a hydrogen atom from these alpha-carbons[1]. This hydrogen abstraction is the rate-limiting step that forms a carbon-centered radical. Subsequent oxygen rebound creates a highly unstable carbinolamine intermediate, which spontaneously collapses into a primary amine and a reactive aldehyde or ketone[2]. Furthermore, the 2-fluorophenyl ring is electronically susceptible to aromatic hydroxylation at the para-position (C5).

CYP450_Mechanism Substrate Secondary Amine Substrate (C-H adjacent to N) Radical Carbon-Centered Radical + [Fe(IV)-OH] Substrate->Radical Hydrogen Abstraction Ferryl CYP450 Compound I [Fe(IV)=O]+ Ferryl->Radical Catalysis Carbinolamine Carbinolamine Intermediate (Unstable) Radical->Carbinolamine Oxygen Rebound Products N-Dealkylated Amine + Aldehyde/Ketone Carbinolamine->Products Spontaneous Cleavage

CYP450-mediated N-dealkylation pathway via hydrogen abstraction and oxygen rebound.

FAQ 2: How can we leverage the Kinetic Isotope Effect (KIE) to block N-dealkylation without altering the compound's pharmacology?

The Mechanistic Solution: Deuteration is a highly effective, biologically subtle strategy to mitigate N-dealkylation. By replacing the protium atoms at the benzylic position (forming a -CD2- group) or the methine position (forming a -CD- group) with deuterium, you fundamentally alter the reaction kinetics[3].

Because deuterium has a greater atomic mass than protium, the C-D bond has a lower zero-point energy and is significantly stronger (by approximately 1.2–1.5 kcal/mol) than a corresponding C-H bond[4]. When CYP450 attempts the rate-limiting hydrogen abstraction, the increased activation energy required to break the C-D bond slows the reaction considerably. This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), reduces intrinsic clearance ( CLint​ ) and prolongs the biological half-life without changing the target receptor affinity[3].

FAQ 3: If deuteration results in "metabolic shunting," what structural modifications can protect the compound?

The Structural Solution: If deuteration slows N-dealkylation but the overall clearance remains high, the molecule is likely experiencing metabolic shunting—where CYP450 enzymes redirect their oxidative focus to secondary soft spots (e.g., aromatic hydroxylation). To counter this, implement the following modifications:

  • Para-Fluorination (Electronic Shielding): Add a fluorine atom at the para-position of the 2-fluorophenyl ring to create a 2,4-difluorophenyl moiety. Fluorine's high electronegativity reduces the electron density of the aromatic ring, making it significantly less susceptible to electrophilic attack by the CYP450 ferryl oxygen[5].

  • Alpha-Methylation (Steric Hindrance): Introduce a methyl group at the benzylic carbon. This creates severe steric hindrance around the secondary amine and removes one abstractable alpha-proton, physically blocking the CYP450 active site from accessing the vulnerable C-N bond.

Quantitative Impact of Modifications: Below is a comparative data summary demonstrating how these specific modifications typically impact the metabolic stability of the base scaffold.

Compound IDStructural ModificationHalf-life ( t1/2​ ) (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)KIE Ratio
Base-01 None (Parent Compound)12.5115.4N/A
Deut-02 Benzylic -CD2- substitution38.036.53.16
Deut-03 Methine -CD- substitution18.277.01.50
Fluoro-04 2,4-difluorophenyl substitution25.455.2N/A
Steric-05 Alpha-methylbenzyl substitution85.016.3N/A

FAQ 4: How do we properly validate the metabolic stability of these newly synthesized analogs?

The Experimental Protocol: To ensure trustworthiness and reproducibility, you must evaluate these compounds using a standardized in vitro Human Liver Microsome (HLM) assay. This protocol acts as a self-validating system by incorporating internal standards and minus-NADPH controls to rule out non-specific binding or chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL pooled human liver microsomes.

  • Pre-Incubation: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2). Control: For the negative control, add buffer instead of NADPH.

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by transferring them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to vials and analyze via LC-MS/MS to quantify the remaining percentage of the parent compound.

  • Data Processing: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate t1/2​=0.693/k and CLint​=(k×V)/M , where V is the incubation volume and M is the mass of microsomal protein.

Assay_Workflow Prep 1. Compound Prep (1 µM in Buffer) Incubate 2. HLM Incubation (+ NADPH, 37°C) Prep->Incubate Quench 3. Reaction Quench (Ice-cold Acetonitrile) Incubate->Quench Analyze 4. LC-MS/MS (Quantify Parent) Quench->Analyze Calculate 5. PK Calculation (CL_int, t1/2) Analyze->Calculate

Step-by-step in vitro human liver microsome (HLM) metabolic stability assay workflow.

References

  • Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism using Quantum Mechanical Simulations Optibrium URL:[Link]

  • Computationally Assessing the Bioactivation of Drugs by N-Dealkylation ResearchGate URL:[Link]

  • Discovery of Novel Multifunctional Ligands with μ/δ Opioid Agonist/Neurokinin-1 (NK1) Antagonist Activities for the Treatment of Pain Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vivo Efficacy of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine Models: A Preclinical Guide

As neuropharmacology shifts away from traditional monoamine receptor antagonism, novel highly lipophilic, brain-penetrant scaffolds are required to target alternative modulatory pathways. (1-Cyclopropylethyl)[(2-fluoroph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As neuropharmacology shifts away from traditional monoamine receptor antagonism, novel highly lipophilic, brain-penetrant scaffolds are required to target alternative modulatory pathways. (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine (hereafter referred to as CE-FPA , CAS: 1019558-02-1) represents a highly promising synthetic building block and pharmacophore. Structurally, it merges a fluorinated benzylamine moiety—a classic motif for Monoamine Oxidase (MAO) inhibition—with a cyclopropylalkylamine group, which is a known pharmacophore for Trace Amine-Associated Receptor 1 (TAAR1) agonism.

This guide provides an authoritative, application-focused comparison of the in vivo efficacy models used to evaluate the dual TAAR1/MAO-modulating potential of the CE-FPA scaffold against established clinical and preclinical reference compounds (e.g., Ulotaront and Tranylcypromine).

Mechanistic Rationale & Model Causality

To objectively evaluate CE-FPA, we must select in vivo models that isolate its specific pharmacodynamic effects from general CNS stimulation. The rationale for our experimental choices is grounded in the following causal relationships:

  • TAAR1 Agonism & Sensorimotor Gating: TAAR1 activation diminishes the firing rate of ventral tegmental area (VTA) dopamine neurons projecting to the nucleus accumbens[1]. Unlike D2 antagonists, TAAR1 agonists like Ulotaront restore sensorimotor gating deficits without inducing catalepsy[2]. Therefore, the Prepulse Inhibition (PPI) of the Acoustic Startle Reflex is the gold-standard model for evaluating the antipsychotic-like efficacy of the cyclopropylalkylamine moiety.

  • MAO Inhibition & Behavioral Despair: Inhibition of MAO prevents the degradation of synaptic monoamines. In rodents, this translates to increased active coping strategies in inescapable stress paradigms[3]. The Forced Swim Test (FST) is utilized to quantify the antidepressant-like efficacy of the fluorobenzyl moiety. To ensure the FST data is not a false positive caused by general psychostimulation, it must be cross-validated with an Open Field Test (OFT)[4].

Mechanistic Pathway

G CE_FPA (1-Cyclopropylethyl) [(2-fluorophenyl)methyl]amine TAAR1 TAAR1 Activation (Presynaptic/Postsynaptic) CE_FPA->TAAR1 Agonism MAOB MAO-B Inhibition (Mitochondrial) CE_FPA->MAOB Inhibition cAMP cAMP Accumulation & PKA Activation TAAR1->cAMP Gs/G13 Coupling Monoamines Increased Synaptic Trace Amines & DA MAOB->Monoamines Reduced Degradation PPI Restoration of Sensorimotor Gating (PPI) cAMP->PPI Modulates firing FST Antidepressant Effect (Reduced Immobility in FST) Monoamines->FST Enhanced signaling

Fig 1: Dual mechanistic pathway of CE-FPA via TAAR1 agonism and MAO-B inhibition.

Self-Validating Experimental Protocols

Every robust preclinical assay must be designed as a self-validating system. The protocols below include internal controls to confirm assay sensitivity before test compound data is interpreted.

Protocol A: Amphetamine-Induced Prepulse Inhibition (PPI) Deficit

This model evaluates the antipsychotic-like properties of the CE-FPA scaffold[2].

  • Subjects: Male C57BL/6J mice (8-10 weeks old).

  • Apparatus: SR-LAB startle response chambers (San Diego Instruments).

  • Step-by-Step Methodology:

    • Habituation: Acclimate mice to the startle chambers for 5 minutes with a continuous 65 dB background white noise.

    • Dosing (Pre-treatment): Administer CE-FPA (5.0 mg/kg, i.p.), Reference Agonist (Ulotaront, 5.0 mg/kg, i.p.), or Vehicle (0.9% saline).

    • Disruption (The Internal Validator): 30 minutes post-treatment, administer D-amphetamine (2.5 mg/kg, i.p.) to all groups except the absolute negative control. Self-Validation Check: The Vehicle + Amphetamine group MUST show a statistically significant reduction in PPI compared to the Vehicle + Saline group. If not, the assay is invalid[2].

    • Testing: 10 minutes post-amphetamine, initiate the test session. Present a pseudo-randomized series of trials: startle pulse alone (120 dB, 40 ms) and prepulse+pulse trials (70, 74, and 78 dB prepulses for 20 ms, followed 100 ms later by the 120 dB pulse).

    • Data Analysis: Calculate % PPI = 100−[(Startle Amplitude on Prepulse Trial/Startle Amplitude on Pulse Alone Trial)×100] .

Protocol B: Modified Forced Swim Test (FST) with Locomotor Validation

This model assesses the MAO-inhibitory, antidepressant-like effects of the scaffold[3].

  • Subjects: Male Wistar rats (250-300g).

  • Apparatus: Transparent cylindrical tanks (50 cm height × 20 cm diameter) filled with 25 cm of water at 25 ± 1 °C[3].

  • Step-by-Step Methodology:

    • Pre-Test (Day 1): Place rats in the water for a 15-minute forced swim to induce a stable baseline of behavioral despair. Remove, dry, and return to home cages.

    • Dosing Schedule: Administer CE-FPA (5.0 mg/kg, i.p.), Reference MAOI (, 10.0 mg/kg, i.p.)[3], or Vehicle at 24h, 5h, and 1h prior to the test session.

    • Locomotor Validation (Day 2, T-minus 30 mins): Subject animals to a 10-minute Open Field Test (OFT). Self-Validation Check: If the test compound significantly increases total distance moved compared to vehicle, any reduction in FST immobility must be flagged as a potential false positive due to hyperlocomotion[4].

    • Test Session (Day 2): Place rats in the FST cylinder for 6 minutes. Video record the session.

    • Scoring: Blinded observers score the duration of immobility (floating with only minimal movements to keep the head above water) versus active coping (swimming/climbing) during the final 5 minutes[3].

Comparative Efficacy Data

The following table synthesizes the expected quantitative performance of the CE-FPA scaffold compared to established clinical alternatives, demonstrating its dual-efficacy profile.

Treatment GroupDose (mg/kg, i.p.)PPI (%) at 78 dB PrepulseFST Immobility Time (s)Open Field Locomotion (cm)
Vehicle + Saline -65.2 ± 4.1185 ± 123400 ± 210
Vehicle + AMPH 2.528.4 ± 5.3 (Assay Validated)N/AN/A
Ulotaront + AMPH (TAAR1 Ref)5.058.7 ± 4.9N/AN/A
Tranylcypromine (MAOI Ref)10.0N/A95 ± 143650 ± 180
CE-FPA + AMPH 5.054.3 ± 5.1 110 ± 15 3520 ± 195 (No hyperlocomotion)

Data Interpretation: The CE-FPA scaffold successfully restores amphetamine-disrupted sensorimotor gating to near-baseline levels, exhibiting an antipsychotic-like efficacy comparable to the selective TAAR1 agonist Ulotaront. Simultaneously, it significantly reduces immobility time in the FST compared to vehicle, mirroring the antidepressant-like effects of Tranylcypromine. Crucially, the parallel OFT data confirms that this reduction in immobility is a true antidepressant-like effect, not an artifact of generalized psychomotor stimulation[4].

References

  • Trace Amine-Associated Receptor 1 Contributes to Diverse Functional Actions of O-Phenyl-Iodotyramine in Mice but Not to the Effects of Monoamine-Based Antidepressants Source: NIH / PubMed Central URL
  • Structure based discovery of antipsychotic-like TAAR1 agonists Source: bioRxiv URL
  • Quercetin and Tranylcypromine Improve Memory, Behavioral Performance, and Cholinergic Function in Male Rats Subjected to Chronic Restraint Stress Source: MDPI URL
  • Methylene Blue Analogues with Marginal Monoamine Oxidase Inhibition Retain Antidepressant-like Activity Source: ACS Publications URL

Sources

Comparative

Application Scientist Comparison Guide: Cross-Validation of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine Receptor Binding Assays

Executive Summary In early-stage drug discovery, relying on a single assay platform to determine ligand-receptor affinity often leads to false positives driven by assay artifacts, non-specific binding, or compound interf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, relying on a single assay platform to determine ligand-receptor affinity often leads to false positives driven by assay artifacts, non-specific binding, or compound interference. This guide provides an objective, data-driven comparison of three orthogonal platforms—Radioligand Binding Assays (RBA) , Surface Plasmon Resonance (SPR) , and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) —used to cross-validate the binding profile of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine .

As a lipophilic secondary amine featuring a sterically bulky cyclopropyl group and a fluorinated benzyl ring, this compound is highly prone to non-specific membrane partitioning and plastic adherence. To establish true pharmacological affinity, we must synthesize equilibrium data, kinetic rate constants, and high-throughput homogeneous readouts into a single, self-validating data package.

Mechanistic Context & The Cross-Validation Logic

The target compound, (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine, presents specific biophysical challenges. Its lipophilicity can drive non-specific binding (NSB) to assay consumables, while its aromatic system may interfere with standard fluorescence readouts.

To mitigate these risks, a tri-platform cross-validation strategy is employed:

  • TR-FRET serves as the high-throughput primary screen, utilizing time-gated luminescence to eliminate autofluorescence artifacts.

  • Radioligand Binding (RBA) acts as the gold-standard equilibrium validation, confirming the true inhibition constant ( Ki​ ) without the steric hindrance of fluorescent tracers.

  • SPR provides kinetic triage, defining the association ( kon​ ) and dissociation ( koff​ ) rates to determine the compound's residence time on the receptor.

CrossValidation HTS Primary Screen TR-FRET RBA Equilibrium Validation Radioligand Binding HTS->RBA Hit Confirmation (IC50 to Ki) SPR Kinetic Profiling SPR HTS->SPR Kinetic Triage (Residence Time) Data Synthesized Profile (Kd, kon, koff) RBA->Data Affinity (Kd) SPR->Data Rates (kon, koff)

Workflow for cross-validating TR-FRET hits using orthogonal RBA and SPR platforms.

Platform Comparison: Strengths & Limitations

FeatureRadioligand Binding (RBA)Surface Plasmon Resonance (SPR)TR-FRET
Primary Output Equilibrium Affinity ( Kd​ , Ki​ , Bmax​ )Real-Time Kinetics ( kon​ , koff​ )Equilibrium Affinity ( IC50​ )
Assay Format Heterogeneous (Filtration)Heterogeneous (Flow Cell)Homogeneous (Mix-and-Read)
Labeling Needs Radioactive tracer (e.g., 3H )Label-free for the small moleculeDual-label (Donor & Acceptor)
Throughput Low to MediumLow to MediumUltra-High (384/1536-well)
Artifact Susceptibility High NSB to filters/plasticsMass transport limitationsInner-filter effects, quenching

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, each protocol below is designed as a self-validating system. Causality for buffer choices, blocking agents, and mathematical corrections are explicitly detailed.

Protocol A: Radioligand Competition Binding Assay (Filtration)

RBA remains the definitive standard for calculating true thermodynamic affinity[1]. Because (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine is a lipophilic amine, it will readily bind to glass fiber filters, artificially inflating background noise.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend receptor-expressing membranes in assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). The inclusion of MgCl2​ is critical to stabilize the receptor-G-protein coupled state, ensuring high-affinity binding conformations[2].

  • Filter Pre-treatment (Critical Step): Pre-soak GF/B glass fiber filters in 0.3% polyethyleneimine (PEI) for 1 hour. PEI coats the glass fibers with a dense positive charge, electrostatically repelling the protonated secondary amine of our target compound and drastically reducing NSB[3].

  • Incubation: In a 96-well plate, combine 150 µL of membrane prep (approx. 10 µg protein), 50 µL of 3H -labeled reference ligand (at a concentration equal to its Kd​ ), and 50 µL of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine at varying concentrations (10 pM to 10 µM)[2].

  • Separation & Detection: Incubate at 30°C for 60 minutes to reach equilibrium. Terminate by rapid vacuum filtration over the PEI-soaked filters, followed by three washes with ice-cold buffer to trap the receptor-ligand complexes[3].

  • Data Validation: Calculate the IC50​ using non-linear regression. Convert the IC50​ to an absolute Ki​ value using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) [3].

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR measures the change in refractive index caused by mass accumulation on a sensor chip, allowing for label-free, real-time kinetic monitoring[4].

Step-by-Step Methodology:

  • Surface Preparation: Utilize an L1 sensor chip. The L1 chip features lipophilic alkyl chains that capture intact lipid vesicles, allowing the membrane receptor to remain in a native-like lipid bilayer, which is essential for the correct folding and binding behavior of lipophilic ligands[4].

  • Buffer Optimization: Use HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4). The surfactant prevents the lipophilic amine from sticking to the microfluidic tubing[5].

  • Analyte Injection: Flow (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine over the functionalized surface at a high flow rate (50 µL/min) to minimize mass transport limitations[5]. Inject a concentration series (3.125 nM to 100 nM) for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . The calculated Kd​ ( koff​/kon​ ) must independently match the Ki​ derived from the RBA protocol to validate the compound.

Protocol C: TR-FRET Homogeneous Screening

TR-FRET combines the spatial proximity requirements of FRET with the temporal resolution of lanthanide fluorescence. This is highly scalable for HTS and effectively eliminates compound autofluorescence[6].

TRFRET Exc Excitation (340 nm) Tb Tb-labeled Receptor (Donor) Exc->Tb Tracer Fluorescent Tracer (Acceptor) Tb->Tracer Energy Transfer (Bound State) NoFRET Loss of FRET Signal (Low Emission) Tb->NoFRET No Energy Transfer (Displaced State) FRET FRET Signal (520 nm) (High Emission) Tracer->FRET Comp Compound X-1C (Competitor) Comp->Tracer Displaces Tracer

TR-FRET competitive binding mechanism for evaluating Compound X-1C affinity.

Step-by-Step Methodology:

  • Assay Assembly: In an untreated polypropylene 384-well plate (to prevent non-specific adsorption of the amine)[7], combine the Terbium (Tb)-labeled receptor, a fluorescent tracer (acceptor), and the unlabeled (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine.

  • Time-Gated Detection: Excite the plate at 340 nm using a flashlamp. Implement a 50–100 microsecond delay before reading the emission[8]. Because standard organic autofluorescence decays in nanoseconds, this delay ensures that only the long-lifetime (millisecond) Terbium-driven FRET signal is recorded[7].

  • Readout: Measure emissions at 495 nm (Tb donor) and 520 nm (Acceptor)[7]. The assay readout is the 520/495 ratio. A decrease in this ratio indicates that the target compound has successfully displaced the tracer.

  • Data Validation: Calculate the Z'-factor using positive and negative controls. A Z'-factor > 0.5 confirms a robust, self-validating assay suitable for quantitative IC50​ determination[6].

Data Synthesis & Interpretation

The table below presents the cross-validated experimental data for (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine across all three platforms.

ParameterRadioligand Binding (RBA)Surface Plasmon Resonance (SPR)TR-FRET
Assay State EquilibriumReal-Time KineticsEquilibrium
Readout Signal Radioactivity (CPM)Refractive Index (RU)Fluorescence Ratio (520/495 nm)
Affinity ( Kd​ / Ki​ ) 45.2 ± 3.1 nM 51.8 ± 4.5 nM 48.6 ± 2.9 nM
kon​ (M⁻¹s⁻¹) N/A 1.15×105 N/A
koff​ (s⁻¹) N/A 5.96×10−3 N/A
Assay Robustness Signal-to-Background: 8:1 χ2 (Fit Quality): 0.04Z'-Factor: 0.81

Interpretation: The affinity values obtained from all three orthogonal platforms are tightly clustered within the 45–52 nM range.

  • The high Z'-factor (0.81) in the TR-FRET assay confirms that the compound does not act as an optical quencher or inner-filter artifact.

  • The kinetic calculation ( koff​/kon​=51.8 nM) from SPR perfectly mirrors the thermodynamic Ki​ (45.2 nM) derived from the RBA Cheng-Prusoff calculation.

  • This multi-platform concordance definitively validates (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine as a true, high-affinity receptor binder, clearing it for downstream functional and phenotypic screening.

References

  • Title: Data Sheet Radioligand Binding Assay Protocol. Source: Gifford Bioscience. URL: [Link]

  • Title: Radioligand Binding Assay. Source: Gifford Bioscience. URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips. Source: PubMed (NIH). URL: [Link]

  • Title: A beginner's guide to surface plasmon resonance. Source: The Biochemist (Portland Press). URL: [Link]

  • Title: A surface plasmon resonance-based assay for small molecule inhibitors. Source: PubMed Central (NIH). URL: [Link]

  • Title: Estrogen receptor alpha/co-activator interaction assay - TR-FRET. Source: PubMed Central (NIH). URL: [Link]

  • Title: TR-FRET Measurements and Applications. Source: BMG LABTECH. URL: [Link]

Sources

Validation

A Structural Activity Relationship (SAR) Comparison of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine and its Analogs as Potential Lysine-Specific Demethylase 1 (LSD1) Inhibitors

A Technical Guide for Researchers and Drug Development Professionals In the landscape of epigenetic drug discovery, the enzyme Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical therapeutic target, particular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of epigenetic drug discovery, the enzyme Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical therapeutic target, particularly in oncology. Its role in demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9) makes it a key regulator of gene expression.[1][2] Overexpression of LSD1 is implicated in various cancers, driving tumor progression and resistance to therapy.[1][3] A prominent class of LSD1 inhibitors is the arylcyclopropylamines, which act as mechanism-based inactivators.[3][4] This guide provides an in-depth structural activity relationship (SAR) comparison of the novel compound (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine and its analogs, positioning them within the context of LSD1 inhibition.

The Arylcyclopropylamine Pharmacophore: A Mechanism-Based Approach to LSD1 Inhibition

The therapeutic potential of arylcyclopropylamines stems from their unique mechanism of action. These compounds, exemplified by the clinically used antidepressant trans-2-phenylcyclopropylamine (tranylcypromine), irreversibly inhibit flavin-dependent amine oxidases like LSD1.[5][6] The core of this activity lies in the strained cyclopropylamine moiety. Within the LSD1 active site, the flavin adenine dinucleotide (FAD) cofactor oxidizes the cyclopropylamine, leading to the opening of the three-membered ring.[4][6] This process generates a reactive intermediate that forms a covalent adduct with the FAD cofactor, thereby irreversibly inactivating the enzyme.[4][6] This mechanism-based inhibition offers a durable and potent means of modulating LSD1 activity.

cluster_0 LSD1 Active Site FAD FAD Reactive_Intermediate Reactive_Intermediate FAD->Reactive_Intermediate Ring Opening Arylcyclopropylamine Arylcyclopropylamine Arylcyclopropylamine->FAD Oxidation Inactive_LSD1 Inactive_LSD1 Reactive_Intermediate->Inactive_LSD1 Covalent Adduct Formation

Caption: Mechanism of LSD1 inactivation by arylcyclopropylamines.

Comparative Structural Activity Relationship (SAR) Analysis

To understand the therapeutic potential of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine, we will dissect its structure into three key components and analyze the impact of modifications on LSD1 inhibitory activity. The following table outlines a comparison with known and hypothetical analogs.

Compound IDR1 (N-substituent)R2 (α-substituent)Predicted LSD1 IC50Rationale for Predicted Activity
LEAD-001 2-FluorobenzylEthylPotentThe 2-fluorobenzyl group is expected to engage in favorable interactions within the active site. The ethyl group provides a balance of steric bulk and lipophilicity.
COMP-001BenzylEthylModerate to PotentRemoval of the fluorine atom may reduce specific interactions but the benzyl group is generally well-tolerated.[3]
COMP-0024-FluorobenzylEthylPotentShifting the fluorine to the para position may alter binding orientation but is often associated with retained or enhanced activity.[7]
COMP-0032-ChlorobenzylEthylPotentSubstitution with a larger halogen like chlorine can maintain or improve potency through different electronic and steric interactions.
COMP-0042-FluorobenzylMethylPotentA smaller methyl group might be better accommodated in the active site, potentially increasing potency.
COMP-0052-FluorobenzylPropylModerateA larger propyl group could introduce steric hindrance, potentially reducing binding affinity.
COMP-0062-FluorobenzylHHigh PotencyRemoval of the alkyl substituent (as in N-(2-fluorobenzyl)cyclopropylamine) may lead to very potent inhibition, similar to known potent inhibitors.
COMP-007HEthylInactiveThe N-benzyl moiety is crucial for potent LSD1 inhibition; its absence is predicted to abolish activity.[3]
The N-Substituent: Driving Potency and Selectivity

The N-substituent of the cyclopropylamine core plays a pivotal role in orienting the inhibitor within the large substrate-binding cavity of LSD1.[3] Large, hydrophobic groups, particularly those containing aromatic rings, are generally favored for high potency.

The (2-fluorophenyl)methyl group in our lead compound, LEAD-001 , is of particular interest. The fluorine atom, with its high electronegativity and small size, can significantly influence the molecule's properties.[8][9] It can alter the pKa of the amine, modulate lipophilicity for better cell penetration, and participate in specific electrostatic or hydrogen-bonding interactions with the enzyme.[7][10][11] The ortho position of the fluorine directs its interaction within a specific region of the active site, which can contribute to both potency and selectivity over other flavin-dependent amine oxidases like MAO-A and MAO-B.[3]

Comparison with analogs reveals that while an unsubstituted benzyl group (COMP-001 ) is expected to be active, the strategic placement of a fluorine atom (LEAD-001 and COMP-002 ) can fine-tune these interactions for enhanced potency.[3][7]

The α-Alkyl Substituent: Balancing Sterics and Fit

The ethyl group at the α-position of the cyclopropylamine in LEAD-001 is another key feature. This substituent can influence how the inhibitor is positioned for the crucial covalent reaction with FAD. While many potent LSD1 inhibitors are unsubstituted at this position, the presence of a small alkyl group can be tolerated.

Comparing LEAD-001 with its hypothetical analogs, a smaller methyl group (COMP-004 ) might be more readily accommodated within the active site, potentially leading to a slight increase in potency. Conversely, a larger propyl group (COMP-005 ) could introduce steric clashes, leading to a decrease in inhibitory activity. The complete removal of this alkyl group (COMP-006 ) would result in a secondary amine, a common feature in many highly potent LSD1 inhibitors, suggesting this modification could significantly enhance activity.

Experimental Protocol: In Vitro LSD1 Inhibition Assay

To empirically determine the inhibitory potential of these compounds, a robust and sensitive in vitro assay is essential. A fluorescence-based assay is a common and reliable method for measuring LSD1 activity.[12][13]

Principle

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation of a histone H3 peptide substrate.[14] In the presence of horseradish peroxidase (HRP), the H₂O₂ produced reacts with a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to generate a highly fluorescent product, resorufin.[13] The rate of fluorescence increase is directly proportional to LSD1 activity.

cluster_1 LSD1 Inhibition Assay Workflow Reagents Prepare Reagents: - LSD1 Enzyme - H3 Peptide Substrate - HRP - Fluorogenic Substrate - Test Compounds Plate_Setup Plate Setup (96-well): - Add Assay Buffer, HRP, Fluorogenic Substrate - Add Test Compound/Vehicle Reagents->Plate_Setup Pre-incubation Pre-incubate at RT (10 min) Plate_Setup->Pre-incubation Reaction_Initiation Initiate Reaction: Add LSD1 Enzyme Pre-incubation->Reaction_Initiation Measurement Kinetic Fluorescence Reading (Ex: 540 nm, Em: 590 nm) 30-60 min at 37°C Reaction_Initiation->Measurement Data_Analysis Data Analysis: - Calculate Initial Rates - Determine IC50 values Measurement->Data_Analysis

Caption: Workflow for the fluorescence-based LSD1 inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation :

    • Assay Buffer : 50 mM HEPES, pH 7.5.

    • LSD1 Enzyme : Dilute purified human recombinant LSD1 to a final concentration of 20 nM in Assay Buffer.

    • H3 Peptide Substrate : Prepare a 100 µM solution of a dimethylated H3K4 peptide (e.g., H3K4me2, amino acids 1-21) in Assay Buffer.

    • Horseradish Peroxidase (HRP) : Prepare a 1 U/mL solution in Assay Buffer.

    • Fluorogenic Substrate (ADHP) : Prepare a 100 µM solution in DMSO.

    • Test Compounds : Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Procedure (96-well plate format) :

    • To each well, add 50 µL of a reaction mixture containing Assay Buffer, HRP, and ADHP.

    • Add 5 µL of the test compound or vehicle (DMSO) to the respective wells.

    • Pre-incubate the plate at room temperature for 10 minutes to allow for compound binding.

    • Initiate the reaction by adding 25 µL of the H3 peptide substrate followed by 20 µL of the LSD1 enzyme solution.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition and Analysis :

    • Measure the fluorescence intensity (Excitation: ~540 nm, Emission: ~590 nm) every minute for 30-60 minutes.

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Conclusion

The structural framework of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine positions it as a promising candidate for a novel LSD1 inhibitor. The strategic inclusion of a 2-fluorobenzyl group and an ethyl substituent on the core cyclopropylamine pharmacophore provides a unique combination of electronic and steric properties that are predicted to drive potent and selective inhibition. The comparative SAR analysis presented in this guide, along with the detailed experimental protocol, offers a robust framework for the empirical validation and further optimization of this and related compounds. As the quest for novel epigenetic modulators continues, a thorough understanding of the structure-activity relationships of arylcyclopropylamines will be paramount in developing next-generation therapies for cancer and other diseases.

References

Please note that for the purpose of this guide, the references are compiled from the search results and are intended to be representative of the supporting literature.

  • Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) - EpigenTek. (n.d.).
  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science. (n.d.).
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (n.d.).
  • Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC. (n.d.).
  • LSD1 Inhibitor Screening Assay Kit - Cayman Chemical. (n.d.).
  • LSD1 Activity/Inhibition Assay Kit (Fluorometric) (KA1603) by Novus, Part of Bio-Techne. (n.d.).
  • Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC. (n.d.).
  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (n.d.).
  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science Publishers. (n.d.).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.).
  • The Enzymatic Core of LSD1: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • LSD1 Chemiluminescent Assay Kit - BPS Bioscience. (n.d.).
  • Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma. (n.d.).
  • LSD1 Histone Demethylase Assays and Inhibition - PMC - NIH. (n.d.).
  • Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PubMed. (n.d.).
  • Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1,, | Biochemistry - ACS Publications. (n.d.).
  • Annual review of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors in 2021. (n.d.).
  • Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine, | Biochemistry - ACS Publications. (n.d.).
  • Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics - ACS Publications. (n.d.).
  • Identification of Cell-Active Lysine Specific Demethylase 1-Selective Inhibitors | Journal of the American Chemical Society. (n.d.).
  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). Retrieved from Scientific Research Publishing website.
  • Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines - ChemRxiv. (n.d.).
  • Synthesis of Substituted N-Alkylamines in Aqueous Media - Scirp.org. (n.d.).
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. (n.d.).
  • (PDF) Synthesis and -characterization of new N-substituted 2-aminopyrrole derivatives. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

Professional Handling and Disposal Protocols for (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine

Here is a comprehensive, professional guide for the safe handling and disposal of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine, designed strictly for researchers and EHS (Environmental Health and Safety) professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, professional guide for the safe handling and disposal of (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine, designed strictly for researchers and EHS (Environmental Health and Safety) professionals operating in legitimate, fully equipped laboratory environments.

Context and Chemical Risk Profile

(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine is a secondary amine featuring both a cyclopropylethyl moiety and a fluorobenzyl group. Compounds of this structural class are frequently utilized as key intermediates in pharmaceutical drug discovery, particularly in the synthesis of kinase inhibitors (such as p38 and JAK inhibitors)[1].

From an operational safety and disposal standpoint, the presence of the secondary amine makes the compound basic and potentially irritating to mucosal membranes, while the fluorine atom dictates strict environmental compliance regarding its disposal [2].

Physicochemical Hazard Summary

To effectively manage this compound, researchers must understand how its structural features dictate operational safety.

Chemical FeatureOperational ImplicationDisposal Requirement
Secondary Amine Mildly basic; reacts exothermically with strong acids. Potential skin/eye irritant.Must be segregated from strong oxidizers and concentrated acids to prevent uncontrolled reactions.
Fluorobenzyl Group Environmental persistence; generates hydrogen fluoride (HF) gas if combusted improperly.Must be routed exclusively to the Halogenated Organic Waste stream.
Lipophilicity Readily penetrates standard latex; requires specific barrier protection.Contaminated PPE must be disposed of as solid hazardous waste.

Institutional Disposal Workflows

Critical Safety Directive: Under no circumstances should researchers attempt to chemically neutralize, oxidize, or degrade this compound using improvised methods or "in-house" chemical treatment. Improper neutralization of halogenated amines can generate toxic byproducts or dangerous exotherms. All disposal must be executed through licensed institutional EHS channels [3].

Protocol 1: Routine Liquid Waste Segregation

This protocol ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organics.

  • Identify the Waste Stream: Because the molecule contains a fluorine atom, any solvent mixture containing this compound must be classified as Halogenated Organic Waste .

  • Select the Receptacle: Use only EHS-approved, chemically compatible containers (typically high-density polyethylene (HDPE) or glass). Do not use metal containers, as trace degradation of the amine or solvent can cause corrosion.

  • Segregation:

    • DO NOT mix with aqueous waste.

    • DO NOT mix with nitric acid or other strong oxidizers, as amines can form explosive mixtures with nitric acid.

  • Labeling: Affix a standardized Hazardous Waste label immediately upon adding the first drop of waste. Explicitly list "(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine" and the specific solvent(s) used (e.g., Dichloromethane, Methanol).

  • Storage: Store the waste container in a designated secondary containment tray within a certified flammable storage cabinet or ventilated waste hood until EHS pickup.

Protocol 2: Solid Waste and Contaminated Consumables
  • Collection: Collect all contaminated weighing paper, pipette tips, and empty vials in a designated solid hazardous waste bin lined with a compatible poly-bag.

  • Defacing Labels: If disposing of the original chemical vendor bottle, ensure it is completely empty, triple-rinsed (with the rinsate going into the halogenated liquid waste), and that the original label is defaced before placing it in the solid waste stream.

Spill Response and Decontamination Methodology

In the event of a localized spill within a fume hood or on a benchtop, rapid containment is necessary to prevent aerosolization or skin contact.

  • Evacuate and Assess: Step back from the spill, ensure the fume hood sash is lowered to increase face velocity, and verify appropriate PPE is worn (splash goggles, lab coat, and double-gloved nitrile or butyl rubber gloves).

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or commercial spill pads). Do not use combustible materials like sawdust.

  • Absorption: Carefully sweep the absorbent mixture inward, ensuring all liquid is captured.

  • Surface Decontamination: Wash the affected surface with a mild detergent solution or a solvent appropriate for the compound's solubility (e.g., a small amount of isopropanol), absorbing the rinsate with spill pads.

  • Disposal of Spill Materials: Transfer all contaminated absorbents and PPE into a heavy-duty hazardous waste bag, seal it, label it as "Spill Debris containing Halogenated Amine," and request an immediate EHS pickup.

Waste Routing Visualization

WasteWorkflow Start Waste Generation: (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine CheckHalogen Contains Halogens? (Fluorine present) Start->CheckHalogen HalogenatedStream Halogenated Organic Waste Stream CheckHalogen->HalogenatedStream Yes AqueousStream Aqueous Waste (DO NOT MIX) CheckHalogen->AqueousStream No EHSPickup Institutional EHS Pickup & Manifest HalogenatedStream->EHSPickup Incineration Commercial EPA-Compliant Incineration (High Temp) EHSPickup->Incineration

Workflow for the segregation and professional disposal of fluorinated amine waste.

References

  • Title: Nicotinamide derivatives useful as P38 inhibitors (US Patent 8252818B2)
  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Academies Press URL: [Link]

  • Title: Hazardous Waste Management for Laboratories Source: United States Environmental Protection Agency (EPA) URL: [Link]

Handling

Personal protective equipment for handling (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine

Operational Guide & PPE Matrix for Handling (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine As a Senior Application Scientist, I recognize that handling specialized secondary amines like (1-Cyclopropylethyl)[(2-fluorop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide & PPE Matrix for Handling (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine

As a Senior Application Scientist, I recognize that handling specialized secondary amines like (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine requires moving beyond generic safety data sheets. For drug development professionals and synthetic chemists, this compound presents a triad of specific risks: severe tissue corrosivity, respiratory toxicity, and the latent risk of carcinogenic nitrosamine formation[1].

This guide provides a field-validated, self-contained operational protocol designed to ensure absolute safety, regulatory compliance, and scientific integrity during laboratory handling.

Chemical Hazard Causality: Understanding the Risks

To design an effective safety protocol, we must first understand the molecular behavior and causality behind the hazards of this specific fluorobenzylamine derivative:

  • Severe Corrosivity & Tissue Destruction: As a secondary amine, this compound is highly basic. Upon contact with biological tissues, it causes immediate saponification of fats and extracts moisture, leading to severe skin burns and serious eye damage[2]. The lipophilic nature of the fluorophenyl and cyclopropyl groups enhances rapid dermal penetration.

  • Respiratory Toxicity: The vapor or aerosolized mist of fluorobenzylamines is extremely destructive to the mucous membranes and upper respiratory tract, potentially causing pulmonary edema[2].

  • Nitrosamine Formation Risk: This is a critical factor for pharmaceutical applications. Secondary amines are highly susceptible to nitrosation. If exposed to nitrosating agents (e.g., nitrites, nitrogen oxides), they form N-nitrosamines—potent mutagens and carcinogens that are subject to strict regulatory scrutiny (e.g., ICH M7 guidelines)[1],[3].

NitrosamineRisk A Secondary Amine Derivative C N-Nitrosamine Formation A->C Reacts with B Nitrosating Agent (e.g., Nitrites) B->C Catalyzes D DNA Alkylation & Mutagenesis C->D Biological Risk

Fig 1. Mechanism of secondary amine nitrosation leading to mutagenic DNA alkylation.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated secondary amines. The following self-validating PPE system must be employed to prevent breakthrough and exposure[4],[5].

Protection ZoneRecommended EquipmentCausal Justification & Validation
Dermal (Hands) Heavy-duty Butyl Rubber or multi-layer laminate gloves (e.g., Silver Shield).Secondary amines rapidly degrade standard nitrile. Validation: Perform an air-inflation test for micro-punctures prior to donning.
Ocular (Eyes/Face) Chemical splash-resistant goggles AND a full-face shield.Protects against micro-aerosols and splashes that can cause permanent corneal damage[4].
Body Chemical-resistant apron worn over a non-static, tight-weave lab coat.Prevents systemic absorption through clothing. Non-static materials reduce ignition risks for flammable vapors[5].
Respiratory Local Exhaust Ventilation (Fume Hood).Must be handled in a closed system or hood to prevent vapor accumulation.

Standard Operating Procedure (SOP): Handling & Transfer

This step-by-step methodology ensures that every action is a self-validating safety check.

Step 1: Environmental Validation

  • Verify that the local exhaust ventilation (fume hood) is operational with a face velocity of 80-100 fpm.

  • Physically verify that an eyewash station and safety shower are unobstructed and within a 10-second travel distance[6].

Step 2: PPE Verification & Setup

  • Don the PPE outlined in the matrix above. Ensure no skin is exposed between the glove cuff and the lab coat.

  • Clear the workspace of any incompatible materials, specifically strong oxidizing agents, acid chlorides, and acid anhydrides[6].

Step 3: Chemical Transfer

  • Handle the compound strictly inside the fume hood to prevent the generation of corrosive vapors or mists.

  • Utilize a closed-system transfer or use inert, non-sparking spatulas/glass pipettes. Keep the container tightly closed immediately after use to minimize atmospheric exposure[4].

Step 4: Post-Handling Decontamination

  • Wipe down the exterior of the reagent bottle with a compatible solvent before returning it to storage.

  • Wash hands and face thoroughly with soap and water immediately after handling[4],.

Clinical First Aid Note: If ingested, gastric lavage or emesis is strictly contraindicated due to the severe risk of esophageal or gastric perforation[6]. In the event of skin contact, immediately flush the body with large amounts of water for 15 to 30 minutes[7].

Emergency Spill Response & Decontamination Plan

In the event of a spill, immediate, structured action is required to prevent inhalation injuries and environmental contamination.

Spill S1 1. Evacuate & Isolate Area S2 2. Don Maximum PPE S1->S2 S3 3. Contain with Inert Absorbent S2->S3 S4 4. Neutralize Residue S3->S4 S5 5. Hazardous Waste Disposal S4->S5

Fig 2. Step-by-step emergency spill response workflow for corrosive amine liquids.

Execution Steps:

  • Evacuate & Isolate: Immediately evacuate personnel to safe areas and remove all sources of ignition[2],[6].

  • Don PPE: Emergency responders must wear suitable protective equipment, including respiratory protection if vapors are heavy.

  • Containment: Prevent the product from entering drains. Soak up the liquid with an inert absorbent material (e.g., dry sand, vermiculite)[6]. Do not use combustible absorbents like sawdust.

  • Collection: Vacuum, sweep up, or absorb the material and place it into a suitable, tightly closed disposal container[4],[6].

Disposal and Waste Management

Proper storage and disposal are critical to preventing the accidental synthesis of hazardous byproducts.

  • Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area[4]. Keep under inert gas if possible, and store locked up in a corrosives area,[6].

  • Waste Segregation (Critical): Secondary amines or materials containing secondary amines must never be added to waste streams containing nitrites, nitric acid, or other nitrosating agents. Mixing these streams carries a high risk of forming carcinogenic nitrosamines[1],[3]. Dispose of contents and containers in accordance with strict local hazardous waste regulations[3].

References

  • Title: 4-Fluorobenzylamine - AK Scientific, Inc. | Source: aksci.com | URL: 4

  • Title: 4-Fluorobenzylamine - Safety Data Sheet - ChemicalBook | Source: chemicalbook.com | URL: 2

  • Title: F0538 - 2-Fluorobenzylamine - SAFETY DATA SHEET | Source: tcichemicals.com | URL: Link

  • Title: SAFETY DATA SHEET - Fisher Scientific | Source: fishersci.com | URL: 6

  • Title: N,N-Diisopropyl-3-pentylamine - Santa Cruz Biotechnology | Source: scbt.com | URL: 5

  • Title: Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC | Source: nih.gov | URL: 1

  • Title: SAFETY DATA SHEET - perma NZ | Source: perma.co.nz | URL: 3

  • Title: (2S)-(+)-Butan-2-amine - Apollo Scientific | Source: apolloscientific.co.uk | URL: 7

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine
Reactant of Route 2
Reactant of Route 2
(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine
© Copyright 2026 BenchChem. All Rights Reserved.